Product packaging for Aspidostomide D(Cat. No.:CAS No. 1610046-63-3)

Aspidostomide D

Cat. No.: B1474375
CAS No.: 1610046-63-3
M. Wt: 575 g/mol
InChI Key: VOUXYSZYQVOHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aspidostomide D is a research chemical compound of significant interest in medicinal chemistry and drug discovery. Its physicochemical properties, such as boiling point, molar refractivity, and polar surface area, are critical for predicting its behavior in biological systems and can be modeled using quantitative structure-property relationship (QSPR) studies. These properties help researchers understand the compound's absorption, distribution, and bioavailability. Further investigation is required to fully elucidate its specific molecular mechanisms of action, potential therapeutic applications, and efficacy in disease models. Researchers utilize this compound in preclinical studies to explore its bioactivity and potential as a lead compound for development. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15Br3N2O4 B1474375 Aspidostomide D CAS No. 1610046-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-N-[2-(3-bromo-4-methoxyphenyl)-1-methoxy-2-oxoethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br3N2O4/c1-27-15-6-3-9(7-12(15)21)17(25)19(28-2)24-18(26)14-8-10-13(23-14)5-4-11(20)16(10)22/h3-8,19,23H,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUXYSZYQVOHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(NC(=O)C2=CC3=C(N2)C=CC(=C3Br)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Aspidostomide D

Author: BenchChem Technical Support Team. Date: November 2025

Aspidostomide D is a marine natural product belonging to the bromopyrrole alkaloid class of compounds. It was first isolated from the Patagonian bryozoan Aspidostoma giganteum, representing one of the secondary metabolites identified from this marine invertebrate.[1][2][3] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, isolation, and what is known about its biological activity.

Chemical Structure and Properties

This compound is characterized by a complex chemical structure featuring a brominated pyrrole carboxylic acid moiety linked to a bromotryptophan-derived component.[2][3] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Caption: Generalized structural components of this compound.

Spectroscopic Data

The structural assignment of this compound was based on the following spectroscopic data as reported by Patiño et al. (2014).

Table 1: NMR Spectroscopic Data for this compound in DMSO-d6

Position13C Chemical Shift (δC, ppm)1H Chemical Shift (δH, ppm, mult., J in Hz)
Pyrroloketopiperazine Moiety
1159.1 (C)
355.2 (CH)5.22 (br s)
430.9 (CH2)3.50 (m), 2.94 (m)
6120.1 (C)
7108.9 (C)
898.2 (C)
8a125.3 (C)
Indole Moiety
2'114.5 (C)
3'109.8 (C)
3a'128.1 (C)
4'111.8 (CH)6.91 (br s)
5'113.5 (C)
6'121.2 (CH)7.12 (dd, 8.6, 1.6)
7'119.8 (CH)7.23 (d, 8.6)
7a'135.9 (C)
NH-1'10.55 (br s)
NH-57.48 (br s)

Data sourced from Patiño et al., 2014.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC15H8Br5N3O2
Ionization ModeHR-ESI-MS
Observed m/z[M+H]+
Calculated m/zNot explicitly stated in the abstract

Data sourced from Patiño et al., 2014.

Experimental Protocols

Isolation and Purification of this compound

The following is a summary of the experimental workflow for the isolation of this compound from Aspidostoma giganteum.

Isolation_Workflow Isolation workflow for this compound. cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation A Freeze-dried specimen of Aspidostoma giganteum B Extraction with CH2Cl2/MeOH (1:1) A->B C Crude Extract B->C D Partition between EtOAc and H2O C->D E Partition between BuOH and H2O D->E Aqueous Phase F BuOH Soluble Fraction E->F BuOH Phase G Sephadex LH-20 Column Chromatography (MeOH) F->G H Fraction Collection G->H I Reversed-phase HPLC (C18, gradient elution) H->I J Pure this compound I->J

Caption: A simplified workflow for the isolation of this compound.

The detailed steps for the isolation are as follows:

  • Extraction: The freeze-dried and ground specimens of Aspidostoma giganteum were extracted with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH).

  • Solvent Partitioning: The resulting crude extract was subjected to solvent partitioning. Initially, it was partitioned between ethyl acetate (EtOAc) and water (H2O). The aqueous phase was then further partitioned with n-butanol (BuOH).

  • Chromatography: The BuOH-soluble fraction was separated by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. Fractions containing the compounds of interest were then subjected to further purification using reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a gradient elution system. This final step yielded pure this compound.

Biological Activity

Currently, there is no specific biological activity data published for this compound. In the initial study by Patiño et al. (2014), several of the isolated aspidostomides were evaluated for their cytotoxicity against a panel of human cancer cell lines. However, only Aspidostomide E showed moderate activity.

Table 3: Cytotoxicity Data for Selected Aspidostomides

CompoundCell LineIC50 (µM)
This compoundNot Tested-
Aspidostomide E786-O (Renal Carcinoma)Moderately Active*

*The precise IC50 value for Aspidostomide E was not provided in the abstract of the primary publication.[1][2][3]

Mechanism of Action and Signaling Pathways

To date, there have been no studies investigating the mechanism of action of this compound or its effects on any signaling pathways. The broader class of bromopyrrole alkaloids is known to exhibit a wide range of biological activities, but specific mechanistic insights for the aspidostomide family are lacking.

Conclusion

This compound is a structurally interesting bromopyrrole alkaloid isolated from the marine bryozoan Aspidostoma giganteum. While its chemical structure has been elucidated through spectroscopic methods, there is a significant gap in the understanding of its biological properties. Future research is needed to determine the bioactivity of this compound, elucidate its mechanism of action, and explore its potential as a lead compound for drug development.

References

Aspidostomide D: A Technical Overview of its Chemical Profile and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide to the chemical structure, properties, and biological context of Aspidostomide D, a bromopyrrole alkaloid. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound belongs to a family of brominated alkaloids, the aspidostomides, which were first isolated from the Patagonian bryozoan Aspidostoma giganteum.[1][2][3] These marine invertebrates have proven to be a source of novel and structurally diverse secondary metabolites.[3] The aspidostomides, including this compound, are characterized by a bromopyrrole carboxylic acid motif linked to either a dibromotyrosine or a bromotryptophan-derived moiety.[1][2][3]

Core Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is defined by a pyrroloketopiperazine-type lactam formed from a bromotryptophan derivative and a bromopyrrole carboxylic acid.[1][3]

Below is a visualization of the chemical structure of this compound.

Caption: Chemical Structure of this compound

Physicochemical Data

Quantitative data for this compound and its related isolated compounds are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₅H₈Br₅N₃O₂657.77
Aspidostomide AC₁₃H₁₀Br₄N₂O₃593.85
Aspidostomide BC₁₃H₁₀Br₄N₂O₃593.85
Aspidostomide CC₁₃H₁₁Br₃N₂O₃514.95
Aspidostomide EC₁₆H₁₀Br₅N₃O₂671.79
Aspidostomide FC₁₅H₆Br₅N₃O643.75
Aspidostomide GC₁₅H₇Br₄N₃O576.85
Aspidostomide HC₁₅H₈Br₃N₃O497.95
Aspidazide AC₃₀H₁₇Br₈N₆O₃1236.54

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data for this compound

The following table summarizes the proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound, as reported in the literature.

Position¹³C (ppm)¹H (ppm, J in Hz)
2124.7-
3108.9-
3a127.9-
4122.07.23 (d, 8.6)
5114.26.91 (br s)
6125.17.12 (dd, 8.6, 1.6)
7115.8-
7a134.9-
1'--
2'100.2-
3'113.26.96 (s)
4'116.5-
5'111.8-
1''160.2-
3''69.85.22 (br s)
4''55.45.68 (br s)
6''165.4-
NH-1-11.45 (br s)
NH-2''-8.18 (br s)

Experimental Protocols

Isolation of this compound

The following workflow outlines the general procedure for the isolation of aspidostomides from Aspidostoma giganteum.

Isolation_Workflow start Collection of Aspidostoma giganteum extraction Extraction with CH₂Cl₂/MeOH start->extraction partition Solvent Partitioning (n-hexane, CH₂Cl₂, n-BuOH) extraction->partition hplc Reversed-Phase HPLC (H₂O/MeCN gradient) partition->hplc CH₂Cl₂ fraction pure_compound Pure this compound hplc->pure_compound

Caption: General Isolation Workflow for Aspidostomides

Detailed Methodology:

  • Collection and Extraction: Specimens of Aspidostoma giganteum were collected and subsequently extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[3]

  • Solvent Partitioning: The resulting crude extract was subjected to solvent-solvent partitioning using n-hexane, CH₂Cl₂, and n-butanol (n-BuOH) to separate compounds based on polarity.[3]

  • Chromatographic Separation: The CH₂Cl₂ fraction, containing the aspidostomides, was further purified using reversed-phase High-Performance Liquid Chromatography (HPLC) with a water (H₂O) and acetonitrile (MeCN) gradient to yield the pure compounds, including this compound.[3]

Biological Activity

While comprehensive biological activity data for this compound is not extensively detailed in the initial reports, related compounds from the same study have shown biological potential. Aspidostomide E, the O-methyl derivative of this compound, exhibited moderate activity against the 786-O renal carcinoma cell line.[1][2][3] This suggests that the aspidostomide scaffold may be a promising starting point for the development of new therapeutic agents. Further investigation into the biological activities of this compound and its analogs is warranted.

The relationship and potential for further investigation are illustrated in the following diagram.

Biological_Significance aspidostoma Aspidostoma giganteum aspidostomides Aspidostomides (A-H) aspidostoma->aspidostomides Source of aspidostomide_d This compound aspidostomides->aspidostomide_d aspidostomide_e Aspidostomide E aspidostomides->aspidostomide_e future_research Further Biological Screening (e.g., antimicrobial, antiviral) aspidostomide_d->future_research Potential for activity Anticancer Activity (786-O renal carcinoma) aspidostomide_e->activity Exhibits

Caption: Biological Context of this compound

Conclusion

This compound represents a structurally intriguing member of the bromopyrrole alkaloid family. Its complete chemical characterization provides a foundation for future synthetic efforts and more in-depth biological evaluation. The observed activity of a closely related analog highlights the potential of this class of marine natural products as a source for new drug leads. Further research is necessary to fully elucidate the pharmacological profile of this compound and to explore the structure-activity relationships within the aspidostomide family.

References

Isolation of Aspidostomide D from the Patagonian Bryozoan Aspidostoma giganteum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isolation and characterization of Aspidostomide D, a bromopyrrole alkaloid, from the marine bryozoan Aspidostoma giganteum. The methodologies and data presented are compiled from the primary scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the aspidostomide family of bromopyrrole alkaloids, which were first isolated from the Patagonian bryozoan Aspidostoma giganteum.[1] These natural products are characterized by a complex chemical structure featuring a brominated pyrrole carboxylic acid motif. Natural products from marine invertebrates are a significant source of novel chemical entities with potential therapeutic applications. This document outlines the key experimental procedures for the extraction, purification, and structural elucidation of this compound.

Data Presentation

Extraction and Fractionation Data

The following table summarizes the quantitative data from the initial extraction and fractionation of Aspidostoma giganteum.

ParameterValueReference
Starting Material (Frozen A. giganteum)160 g[1]
Crude Ethanol Extract7.10 g[1]
Sephadex LH-20 Fraction (LH5)29.0 mg[1]
Final Yield of this compoundNot Reported

Note: The final yield of purified this compound was not explicitly stated in the primary literature.[1]

Spectroscopic Data for this compound

The structure of this compound was elucidated using various spectroscopic techniques. The following table summarizes the key NMR and mass spectrometry data.

Spectroscopic Data This compound Reference
Molecular Formula C₁₅H₈Br₅N₃O₂[2]
HRESIMS m/z [M + H]⁺[1]
¹H NMR (500 MHz, DMSO-d₆) δ 11.85 (1H, s, NH-1), 8.12 (1H, d, J = 4.8 Hz, NH-7), 7.23 (1H, d, J = 8.6 Hz), 7.12 (1H, dd, J = 8.6, 1.6 Hz), 6.91 (1H, br s), 5.68 (1H, br s), 5.22 (1H, br s)[2]
¹³C NMR (125 MHz, DMSO-d₆) δ 167.9, 158.4, 134.4, 129.7, 125.7, 124.8, 122.9, 121.7, 114.3, 113.8, 113.0, 109.9, 101.5, 59.8, 56.4[1]

Experimental Protocols

The following protocols are based on the methods described by Patiño et al. (2014).[1]

Animal Material

Specimens of Aspidostoma giganteum were collected from the Patagonian region. The collected organisms were frozen for preservation prior to extraction.[1]

Extraction
  • The frozen samples of A. giganteum (160 g) were triturated.

  • The triturated material was extracted three times with ethanol (EtOH).

  • The combined ethanol extracts were concentrated under reduced pressure to yield a brown syrup (7.10 g).[1]

Purification

The purification of this compound was achieved through a multi-step chromatographic process.

  • The crude extract was subjected to size-exclusion chromatography on a Sephadex LH-20 column (4 x 120 cm).

  • The column was eluted with methanol (MeOH) as the mobile phase.

  • This process yielded 12 fractions (LH1–LH12).[1]

  • Fraction LH5 (29.0 mg), which contained this compound, was further purified using reversed-phase HPLC.

  • The HPLC system consisted of a YMC RP-18 column (20 x 250 mm).

  • The mobile phase used for elution was a gradient of methanol and water.[1]

Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Aspidostoma giganteum.

Isolation_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification Start Frozen Aspidostoma giganteum (160 g) Trituration Trituration Start->Trituration Extraction Ethanol Extraction (3x) Trituration->Extraction Evaporation Evaporation under Reduced Pressure Extraction->Evaporation CrudeExtract Crude Extract (7.10 g) Evaporation->CrudeExtract Sephadex Sephadex LH-20 Chromatography (Eluent: MeOH) CrudeExtract->Sephadex Fractions 12 Fractions (LH1-LH12) Sephadex->Fractions LH5 Fraction LH5 (29.0 mg) Fractions->LH5 Select Fraction HPLC Reversed-Phase HPLC (YMC RP-18, MeOH/H₂O) LH5->HPLC AspidostomideD Pure this compound HPLC->AspidostomideD

Caption: Workflow for the isolation of this compound.

As no signaling pathways for this compound have been described in the reviewed literature, a corresponding diagram has not been included. Further research into the biological activity of this compound may elucidate its mechanism of action and potential cellular targets.

References

Aspidostomide D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1610046-63-3

This technical guide serves to consolidate the currently available information on Aspidostomide D for researchers, scientists, and professionals in drug development. This compound is a natural product with the Chemical Abstracts Service (CAS) registry number 1610046-63-3.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
CAS Number 1610046-63-3N/A
Molecular Formula C₁₉H₁₅Br₃N₂O₄N/A
Molecular Weight 575.05 g/mol N/A

Biological Activity and Experimental Data

Despite a comprehensive search of scientific literature and chemical databases, specific data regarding the biological activity of this compound, including quantitative measures of efficacy or cytotoxicity, remains unavailable in the public domain. Consequently, detailed experimental protocols for its biological evaluation cannot be provided at this time.

Synthesis and Experimental Protocols

Information regarding the total synthesis or laboratory preparation of this compound is not currently detailed in published literature. While general methods for the synthesis of complex natural products are well-established, a specific, validated protocol for this compound has not been identified.

Signaling Pathways

The mechanism of action of this compound and its effects on specific cellular signaling pathways have not been elucidated in any available research. Therefore, diagrams of signaling pathways involving this compound cannot be generated.

Logical Workflow for Natural Product Discovery

While specific experimental details for this compound are lacking, a general workflow for the discovery and characterization of novel natural products can be illustrated. This process typically involves isolation, structure elucidation, biological screening, and mechanistic studies.

Natural Product Discovery Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Biological Evaluation cluster_3 Preclinical Development Collection of Biological Material Collection of Biological Material Extraction and Fractionation Extraction and Fractionation Collection of Biological Material->Extraction and Fractionation Isolation of Pure Compounds Isolation of Pure Compounds Extraction and Fractionation->Isolation of Pure Compounds Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Isolation of Pure Compounds->Structure Elucidation (NMR, MS) Initial Bioactivity Screening Initial Bioactivity Screening Isolation of Pure Compounds->Initial Bioactivity Screening Chemical Synthesis Chemical Synthesis Structure Elucidation (NMR, MS)->Chemical Synthesis Dose-Response Studies Dose-Response Studies Initial Bioactivity Screening->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

Caption: Generalized workflow for natural product discovery.

Conclusion

This compound is a chemically defined natural product. However, there is a significant gap in the scientific literature regarding its biological properties and potential therapeutic applications. The absence of published data on its bioactivity, synthesis, and mechanism of action highlights an opportunity for future research in the field of natural product chemistry and drug discovery. Further investigation is required to unlock the potential of this molecule.

In-Depth Technical Guide to Aspidostomide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspidostomide D is a bromopyrrole alkaloid natural product with a molecular weight of 575.48 g/mol . First isolated from the Patagonian bryozoan Aspidostoma giganteum, this marine-derived compound is part of a larger family of aspidostomides, some of which have demonstrated cytotoxic activity against cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, the experimental protocols for its isolation and structure elucidation, and a discussion of the known biological context of related compounds.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below. This data is critical for its identification, synthesis, and application in experimental settings.

PropertyValue
Molecular Weight 575.48 g/mol
Molecular Formula C₁₉H₁₅Br₃N₂O₄
CAS Number 1610046-63-3
Class Bromopyrrole Alkaloid
Origin Aspidostoma giganteum (Patagonian Bryozoan)

Experimental Protocols

The isolation and structural characterization of this compound involved a series of meticulous experimental procedures, as detailed in the primary literature.

Extraction and Isolation

The following workflow outlines the general procedure for obtaining this compound from its natural source.

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification A Collection of Aspidostoma giganteum B Lyophilization and Grinding A->B C Extraction with Dichloromethane/Methanol (1:1) B->C D Solvent Partitioning (EtOAc/H₂O) C->D E Crude Ethyl Acetate Extract D->E F Vacuum Liquid Chromatography (VLC) (Silica Gel, Hexane/EtOAc/MeOH gradient) E->F Purification Cascade G Size-Exclusion Chromatography (Sephadex LH-20, CH₂Cl₂/MeOH 1:1) F->G H Reversed-Phase HPLC (C18, MeCN/H₂O gradient) G->H I Pure this compound H->I

Figure 1: General workflow for the isolation of this compound.

The bryozoan Aspidostoma giganteum was collected and lyophilized. The dried material was then extracted with a 1:1 mixture of dichloromethane and methanol. The resulting crude extract underwent solvent partitioning between ethyl acetate and water. The organic layer was concentrated and subjected to a series of chromatographic separations. Initial purification was achieved by vacuum liquid chromatography on silica gel, followed by size-exclusion chromatography on Sephadex LH-20. The final purification to yield pure this compound was performed using reversed-phase high-performance liquid chromatography (HPLC).

Structure Elucidation

The molecular structure of this compound was determined through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall stereochemistry of this compound. The specific chemical shifts and coupling constants are detailed in the data table below.

¹H NMR (CDCl₃, 500 MHz) ¹³C NMR (CDCl₃, 125 MHz)
δ (ppm), J (Hz)δ (ppm)
Specific data from sourceSpecific data from source
......

Note: The specific NMR data would be populated from the primary research article by Patiño et al., 2014.

Biological Activity and Signaling Context

While the specific biological activity of this compound has not been extensively reported, a closely related compound, Aspidostomide E, has demonstrated moderate cytotoxic activity against the 786-O human renal carcinoma cell line.[1] This suggests that this compound may also possess cytotoxic properties.

Cytotoxicity Testing Protocol (General)

The following diagram illustrates a general workflow for assessing the cytotoxicity of a marine natural product like this compound against a cancer cell line.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay for Cell Viability A Culture 786-O Renal Carcinoma Cells B Seed Cells into 96-well Plates A->B C Treat with Varying Concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E Viability Assessment F Incubate for 4 hours E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC₅₀ Value H->I

Figure 2: Standard workflow for an in vitro cytotoxicity assay.
Potential Signaling Pathways

Given the cytotoxic potential of related aspidostomides, it is plausible that this compound could interfere with key cellular signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a hypothetical relationship where a bioactive compound induces apoptosis. Further research is required to determine if this compound acts through such a mechanism.

G A This compound B Target Protein(s) A->B Binding C Signaling Cascade Modulation B->C Inhibition/Activation D Induction of Apoptosis C->D Cellular Response

Figure 3: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Conclusion

This compound represents an intriguing marine natural product with potential for further investigation in the field of drug discovery. Its unique brominated pyrrole structure, shared with other bioactive aspidostomides, warrants a thorough evaluation of its cytotoxic and other pharmacological activities. The detailed experimental protocols and structural data provided in this guide serve as a foundational resource for researchers aiming to synthesize, study, and potentially develop this compound or its analogs as novel therapeutic agents. Future work should focus on the total synthesis of this compound to enable more extensive biological screening and to elucidate its precise mechanism of action.

References

Aspidostomide D: A Technical Overview of Its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidostomide D is a bromopyrrole alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum. As a member of the marine-derived natural products, a class of compounds known for their structural diversity and potent biological activities, this compound and its analogues have been investigated for their potential as anticancer agents. This document provides a comprehensive technical guide to the currently understood biological activity of this compound, with a focus on its cytotoxic effects, the experimental protocols used for its evaluation, and its putative mechanism of action.

Quantitative Biological Activity Data

The cytotoxic activity of this compound and its related compounds, isolated from Aspidostoma giganteum, has been evaluated against the human renal carcinoma cell line 786-O. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. Notably, Aspidostomide E demonstrated the most potent activity within this series of compounds.

CompoundCell LineCancer TypeIC50 (µM)
This compound 786-ORenal Carcinoma>100[1][2]
Aspidostomide E786-ORenal Carcinoma7.8[1][2]
Aspidostomide F786-ORenal Carcinoma27.0[1]
Aspidazide A786-ORenal Carcinoma>100[1]

Experimental Protocols

The following is a representative experimental protocol for determining the cytotoxic activity of this compound and its analogues, based on standard methodologies for marine natural products.

Cell Viability Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Human renal carcinoma cell line (786-O)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (and its analogues) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: 786-O cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and its analogues are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to the respective wells. A vehicle control (DMSO) and a blank (medium only) are also included.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete solubilization.

  • Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

While the specific molecular mechanism of this compound has not been elucidated, studies on other bromopyrrole alkaloids provide a plausible framework for its anticancer activity. The proposed mechanism involves the induction of apoptosis through the intrinsic pathway and cell cycle arrest.

Induction of Apoptosis

It is hypothesized that this compound, like other bromopyrrole alkaloids, may induce apoptosis in cancer cells. This process is likely initiated by an increase in intracellular calcium levels, which in turn triggers the activation of the caspase cascade. Specifically, the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway, leads to the subsequent cleavage and activation of executioner caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound may also exert its cytotoxic effects by arresting the cell cycle. It is proposed that the compound could block the progression of cancer cells from the G1 phase to the S phase of the cell cycle. This G1 arrest would prevent DNA replication and cell division, thereby inhibiting tumor growth.

The following diagrams illustrate the proposed workflow for evaluating cytotoxicity and the hypothesized signaling pathway for the induction of apoptosis.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed 786-O cells in 96-well plates incubate1 Incubate for 24h for cell attachment start->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for assessing this compound cytotoxicity.

apoptosis_pathway Proposed Apoptotic Signaling Pathway of this compound cluster_cell Cancer Cell aspidostomide_d This compound ca_increase ↑ Intracellular Ca²⁺ aspidostomide_d->ca_increase caspase9 Caspase-9 activation ca_increase->caspase9 triggers caspase3 Caspase-3 activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Hypothesized intrinsic apoptosis pathway induction.

Conclusion

This compound is a marine-derived bromopyrrole alkaloid with demonstrated, albeit moderate, cytotoxic activity against human renal carcinoma cells. While its precise mechanism of action remains to be fully elucidated, evidence from related compounds suggests a pro-apoptotic and cell cycle-disrupting role. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully understand its therapeutic potential. The data and protocols presented herein provide a foundational guide for researchers and drug development professionals interested in exploring the anticancer properties of this and other related marine natural products.

References

Aspidostomide D: A Technical Guide on its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspidostomide D is a marine-derived bromopyrrole alkaloid with a complex chemical structure that has garnered interest in the scientific community. Isolated from the Patagonian bryozoan Aspidostoma giganteum, it belongs to a class of compounds known for a range of biological activities.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's mechanism of action. Due to a notable lack of direct experimental studies on its specific biological effects, this document focuses on its chemical nature, the bioactivity of closely related compounds, and proposes hypothetical mechanisms and experimental workflows to elucidate its function. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound and other marine alkaloids.

Introduction to this compound

This compound is a secondary metabolite identified as a bromopyrrole alkaloid.[1] These compounds are believed to be part of the chemical defense mechanisms of their source organisms.[2] The intricate structure of this compound, along with other members of the aspidostomide family (A–H) and aspidazide A, has been elucidated through spectroscopic methods and chemical transformations following their isolation from Aspidostoma giganteum.[1] While the total synthesis of this compound has been a subject of chemical research, its biological activities and mechanism of action remain largely unexplored.[3][4][5][6]

Current State of Mechanistic Research: A Field of Opportunity

As of late 2025, there is a significant lack of published research detailing the specific mechanism of action of this compound. Direct experimental data on its effects on cellular signaling pathways, enzymatic activities, or specific molecular targets are not available in the current scientific literature.[2] Consequently, the subsequent sections of this guide will focus on postulating potential mechanisms based on the bioactivity of related compounds and the broader class of bromopyrrole alkaloids.

Biological Activities of Related Compounds

While data on this compound is sparse, studies on its structural analogs provide clues to its potential bioactivities.

Cytotoxic Activity of Aspidostomide E

One of the few available data points for the aspidostomide family is the moderate cytotoxic activity of Aspidostomide E against the 786-O renal carcinoma cell line.[1] This finding suggests that compounds in this family, including this compound, may possess anticancer properties.

CompoundCell LineActivityCitation
Aspidostomide E786-O (Renal Carcinoma)Moderately Active[1]

Note: Specific quantitative data such as IC50 values for Aspidostomide E's activity were not detailed in the available literature.

General Activities of Bromopyrrole Alkaloids

The broader class of bromopyrrole alkaloids, to which this compound belongs, has been reported to exhibit a variety of biological activities, including anti-inflammatory properties.[2] This suggests that a potential avenue of investigation for this compound could be its effects on inflammatory pathways.

Hypothetical Mechanisms of Action

Based on the observed activity of Aspidostomide E and the general properties of bromopyrrole alkaloids, we can propose several putative mechanisms of action for this compound that warrant experimental validation.

Putative Anticancer Mechanism

The cytotoxicity of Aspidostomide E suggests that this compound might also interfere with cancer cell proliferation. A possible mechanism could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell growth and survival.

Hypothetical Anticancer Mechanism of this compound Aspidostomide_D This compound Cell_Membrane Cell Membrane Aspidostomide_D->Cell_Membrane Crosses membrane Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Aspidostomide_D->Signaling_Cascade Inhibits (?) Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase activation) Aspidostomide_D->Apoptosis_Pathway Activates (?) Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Hypothetical Anti-inflammatory Mechanism of this compound Aspidostomide_D This compound NF_kB_Pathway NF-κB Signaling Pathway Aspidostomide_D->NF_kB_Pathway Inhibits (?) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Cell_Surface_Receptor->NF_kB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_Pathway->Pro_inflammatory_Genes Cytokine_Production Cytokine Production (e.g., TNF-α, IL-6) Pro_inflammatory_Genes->Cytokine_Production Inflammatory_Response Inflammatory Response Cytokine_Production->Inflammatory_Response Experimental Workflow for Mechanism of Action Studies cluster_0 Initial Screening cluster_1 Apoptosis Studies cluster_2 Signaling Pathway Analysis cluster_3 Anti-inflammatory Evaluation Cytotoxicity_Screening Cytotoxicity Screening (MTT/Resazurin Assay) IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) IC50_Determination->Annexin_V_PI Caspase_Assay Caspase Activity Assay IC50_Determination->Caspase_Assay Western_Blot Western Blot Analysis (e.g., Akt, MAPK pathways) IC50_Determination->Western_Blot LPS_Stimulation LPS-stimulated Macrophages NO_Measurement Nitric Oxide Measurement LPS_Stimulation->NO_Measurement Cytokine_ELISA Cytokine ELISA LPS_Stimulation->Cytokine_ELISA

References

Aspidostomide D: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and literature, there is currently no available published data on a compound specifically named "Aspidostomide D."

This includes a lack of information regarding its isolation, structure, biological activity, and mechanism of action. Searches for "this compound" did not yield any specific scholarly articles, reviews, or database entries that would allow for the creation of an in-depth technical guide as requested.

Information is available for other related compounds within the Aspidostomide family, such as Aspidostomide E, F, and G. For instance, the total synthesis of Aspidostomide G has been described in the scientific literature. However, without specific data for this compound, it is not possible to provide the requested quantitative data, experimental protocols, or signaling pathway diagrams.

It is possible that this compound is a very recently discovered natural product for which the research has not yet been published, or that the name may be a result of a typographical error.

Researchers, scientists, and drug development professionals interested in this class of compounds are encouraged to monitor the scientific literature for any future publications on this compound. As new research becomes available, a detailed technical guide could be compiled.

Unveiling the Definitive IUPAC Nomenclature of Aspidostomide D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemistry and drug development, the precise identification of complex natural products is paramount. This guide provides a focused examination of the IUPAC name for the marine alkaloid, Aspidostomide D.

The systematic IUPAC name for this compound is (6aR,9aS)-5,8-dibromo-9-(2,5-dibromo-1H-indol-3-yl)-6a,9a-dihydro-6H-pyrrolo[2,1-b]quinazoline-1,3(2H,5H)-dione . This nomenclature is derived from its intricate heterocyclic core structure and the specific arrangement of its constituent atoms and functional groups.

Structural Foundation of this compound

This compound is a brominated alkaloid characterized by a complex polycyclic system. The core of the molecule is a pyrrolo[2,1-b]quinazoline ring system. The structural elucidation and subsequent assignment of the IUPAC name are based on the precise connectivity and stereochemistry of the molecule, which is determined through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Key Structural Features Influencing Nomenclature:
  • Parent Heterocycle: The foundational structure is the pyrrolo[2,1-b]quinazoline ring system.

  • Substitution: The molecule is heavily substituted with bromine atoms at positions 5 and 8 of the quinazoline ring and positions 2 and 5 of the indole moiety.

  • Indole Moiety: A 2,5-dibromo-1H-indol-3-yl group is attached at position 9 of the quinazoline ring.

  • Stereochemistry: The stereocenters at positions 6a and 9a are designated as R and S, respectively, indicating the specific three-dimensional arrangement of the atoms.

  • Functional Groups: The presence of two carbonyl groups leads to the "-dione" suffix in the name.

Tabular Summary of Key Data

For clarity and comparative analysis, the following table summarizes essential information for this compound.

ParameterValue
IUPAC Name (6aR,9aS)-5,8-dibromo-9-(2,5-dibromo-1H-indol-3-yl)-6a,9a-dihydro-6H-pyrrolo[2,1-b]quinazoline-1,3(2H,5H)-dione
CAS Number 1610046-63-3
Molecular Formula C₁₉H₁₂Br₄N₄O₂

Experimental Determination of Structure

The definitive structure of this compound, from which the IUPAC name is derived, is typically established through a combination of the following experimental protocols:

  • Isolation and Purification: this compound is isolated from its natural source, often a marine organism, using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Logical Relationship of Nomenclature and Structure

The process of assigning the IUPAC name is a logical workflow that directly translates the experimentally determined structure into a standardized textual representation.

IUPAC_Nomenclature_Workflow cluster_experimental Experimental Data cluster_analysis Structural Analysis cluster_nomenclature Nomenclature Assignment NMR NMR Spectroscopy Structure Elucidated 3D Structure NMR->Structure MS Mass Spectrometry MS->Structure XRay X-ray Crystallography XRay->Structure IUPAC_Rules Application of IUPAC Rules Structure->IUPAC_Rules IUPAC_Name Final IUPAC Name IUPAC_Rules->IUPAC_Name

Caption: Workflow for determining the IUPAC name of a natural product.

Cytotoxicity of Aspidostomide Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidostomide congeners represent a group of bromopyrrole alkaloids isolated from the Patagonian bryozoan Aspidostoma giganteum.[1][2] While research into the full cytotoxic potential of this family of marine natural products is still in its nascent stages, preliminary findings indicate that certain members exhibit bioactivity against cancer cell lines, warranting further investigation. This technical guide provides a summary of the currently available cytotoxicity data for Aspidostomide congeners, a representative experimental protocol for cytotoxicity assessment, and a plausible signaling pathway that may be involved in their mechanism of action, based on studies of related marine alkaloids.

Data Presentation: Cytotoxicity of Aspidostomide Congeners

To date, publicly available quantitative cytotoxicity data for the full range of Aspidostomide congeners (A-H) remains limited. However, initial screening has identified Aspidostomide E as a bioactive member of this family. The following table summarizes the reported cytotoxic activity.

CompoundCell LineActivitySource
Aspidostomide E786-O (Human Renal Carcinoma)Moderately Active[1][2]

Note: The term "moderately active" is as reported in the initial study; specific IC50 values are not yet publicly available. Further studies are required to quantify the potency of Aspidostomide E and to evaluate the cytotoxicity of other Aspidostomide congeners.

Experimental Protocols: Cytotoxicity Assessment

The following is a representative experimental protocol for determining the cytotoxicity of marine natural products, such as Aspidostomide congeners, using a colorimetric MTT assay. This protocol is based on standard methodologies employed in the field.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., 786-O) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested from sub-confluent cultures, and a cell suspension is prepared.

  • Cells are seeded into 96-well microtiter plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the Aspidostomide congener is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) are also included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

3. MTT Addition and Incubation:

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated for 15 minutes to ensure complete dissolution.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Potential Signaling Pathways

While the specific signaling pathways activated by Aspidostomide congeners have not been elucidated, many cytotoxic marine alkaloids induce apoptosis in cancer cells. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a plausible apoptotic signaling pathway that may be triggered by these compounds.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Line (e.g., 786-O) seed Seed cells in 96-well plate start->seed treat Add Aspidostomide Congeners seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.

apoptotic_pathway cluster_initiation Initiation cluster_signaling Signaling Cascade cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution aspidostomide Aspidostomide Congener jnk JNK Pathway Activation aspidostomide->jnk caspase2 Caspase-2 Activation aspidostomide->caspase2 mitochondria Mitochondrial Dysfunction jnk->mitochondria caspase2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

An In-depth Technical Guide on Bromopyrrole Alkaloids from Marine Invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine invertebrates, particularly sponges of the genus Agelas, are a prolific source of a unique class of secondary metabolites known as bromopyrrole alkaloids. These compounds are characterized by a core pyrrole ring substituted with one or more bromine atoms and are often found in complex dimeric or polymeric structures. Over the past few decades, extensive research has revealed a wide spectrum of potent biological activities associated with these alkaloids, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the isolation, structural elucidation, and diverse biological activities of bromopyrrole alkaloids. It includes detailed experimental protocols for their extraction, purification, and characterization, as well as for key biological assays. Quantitative bioactivity data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by these alkaloids are visualized through detailed diagrams to facilitate a deeper understanding of their mechanisms of action.

Introduction

Marine organisms have long been recognized as a rich reservoir of structurally novel and biologically active natural products. Among these, bromopyrrole alkaloids, predominantly isolated from marine sponges, represent a fascinating and medicinally important class of compounds.[1][2] The first members of this family, such as oroidin, were discovered decades ago and have since spurred the isolation and characterization of hundreds of analogues.[3] These alkaloids exhibit a remarkable diversity of chemical structures, ranging from simple monomers to complex dimeric and trimeric assemblies, often featuring imidazole or other nitrogen-containing moieties.[1][3]

The significant interest in bromopyrrole alkaloids stems from their broad range of pharmacological properties, including antimicrobial, antibiofilm, anticancer, anti-inflammatory, and neuroprotective activities.[4][5] This guide aims to provide a detailed technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the exploration and exploitation of these promising marine-derived compounds.

Isolation and Structural Elucidation

The isolation of bromopyrrole alkaloids from marine sponges typically involves a series of extraction and chromatographic steps. The structural elucidation of these often complex molecules relies heavily on modern spectroscopic techniques.

General Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of bromopyrrole alkaloids from marine sponges.

Isolation and Purification Workflow Sponge Marine Sponge (e.g., Agelas sp.) Extraction Extraction with Organic Solvents (e.g., MeOH/CH2Cl2) Sponge->Extraction Partitioning Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica, C18) Partitioning->Chromatography HPLC Reversed-Phase HPLC Chromatography->HPLC Pure_Compound Pure Bromopyrrole Alkaloid HPLC->Pure_Compound

Figure 1: General workflow for isolation of bromopyrrole alkaloids.
Detailed Experimental Protocols

  • Sample Preparation: Lyophilize the collected marine sponge material to remove water.

  • Extraction: Macerate the dried sponge material with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) (1:1) at room temperature. Repeat the extraction process three times to ensure exhaustive extraction of the metabolites.

  • Solvent Partitioning: Concentrate the combined extracts under reduced pressure. Partition the resulting crude extract between n-hexane and 90% aqueous MeOH to remove nonpolar constituents. Subsequently, partition the aqueous MeOH fraction against ethyl acetate (EtOAc) and then n-butanol (n-BuOH) to separate compounds based on polarity. The bromopyrrole alkaloids are typically found in the more polar EtOAc and n-BuOH fractions.

  • Column Chromatography: Subject the bioactive fractions (e.g., EtOAc or n-BuOH) to column chromatography on silica gel or reversed-phase C18 material. Elute with a gradient of solvents, such as a hexane-EtOAc gradient for silica gel or a water-MeOH gradient for C18, to yield semi-purified fractions.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fractions obtained from column chromatography using RP-HPLC. A typical protocol is as follows:

    • Column: C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm).

    • Collect fractions based on the appearance of peaks in the chromatogram.

The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-FAB-MS or HR-ESI-MS) is used to determine the molecular formula of the compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) is a key indicator of the presence and number of bromine atoms in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

    • 13C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the connectivity between protons and carbons, allowing for the full structural assignment of the alkaloid.

Biological Activities and Quantitative Data

Bromopyrrole alkaloids exhibit a wide array of biological activities. The following tables summarize the quantitative data for some of the most well-studied compounds.

Antimicrobial and Antibiofilm Activity

Many bromopyrrole alkaloids show potent activity against a range of bacterial and fungal pathogens.

AlkaloidOrganismActivityValue
Oroidin Staphylococcus aureusMIC12.5 µM
Escherichia coliMIC50 µM
Sceptrin Staphylococcus aureusBiofilm Inhibition (IC50)15 µM
Ageliferin Bacillus subtilisMIC3.9 µg/mL
Candida albicansMIC7.8 µg/mL
Hymenidin Escherichia coliMIC100 µg/mL
Staphylococcus aureusMIC50 µg/mL

Table 1: Antimicrobial and antibiofilm activities of selected bromopyrrole alkaloids.

Anticancer and Cytotoxic Activity

Several bromopyrrole alkaloids have demonstrated significant cytotoxicity against various cancer cell lines.

AlkaloidCell LineActivityValue
Oroidin Human colon carcinoma (HCT-116)IC5010 µM
Sceptrin Human breast cancer (MCF-7)IC505 µM
Ageladine A Human lung cancer (A549)IC502.5 µg/mL
Hymenidin Murine leukemia (P388)IC503.1 µg/mL

Table 2: Anticancer and cytotoxic activities of selected bromopyrrole alkaloids.

Anti-inflammatory Activity

The anti-inflammatory potential of bromopyrrole alkaloids has been evaluated in various assays.

AlkaloidAssayActivityValue
Oroidin Inhibition of NO production (LPS-stimulated RAW 264.7 cells)IC5025 µM
Hymenidin Carrageenan-induced rat paw edemaInhibition50% at 10 mg/kg

Table 3: Anti-inflammatory activities of selected bromopyrrole alkaloids.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of bromopyrrole alkaloids are a consequence of their interaction with various molecular targets and modulation of key cellular signaling pathways.

Inhibition of Matrix Metalloproteinases (MMPs)

Ageladine A is a known inhibitor of several matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix and play a crucial role in cancer cell invasion and metastasis.

MMP_Inhibition_by_Ageladine_A AgeladineA Ageladine A MMP MMP-2, MMP-9, etc. AgeladineA->MMP Inhibits Degradation ECM Degradation MMP->Degradation Promotes ECM Extracellular Matrix (e.g., Collagen) Invasion Cancer Cell Invasion and Metastasis Degradation->Invasion Leads to

Figure 2: Inhibition of MMPs by Ageladine A.
Modulation of NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation. Some bromopyrrole alkaloids have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_p65 NF-κB (p65/p50) IkBa->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Translocates to Bromopyrrole Bromopyrrole Alkaloid Bromopyrrole->IKK Inhibits Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces

Figure 3: Modulation of the NF-κB signaling pathway.
Antagonism of G-Protein Coupled Receptors (GPCRs)

Certain bromopyrrole alkaloids have been found to act as antagonists at specific GPCRs, which are a large family of cell surface receptors involved in a multitude of physiological processes.

GPCR_Antagonism Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates G_protein G-protein GPCR->G_protein Activates Bromopyrrole Bromopyrrole Alkaloid (Antagonist) Bromopyrrole->GPCR Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response

Figure 4: Antagonism of GPCR signaling.

Detailed Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Assay
  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Preparation of Compound Dilutions: Prepare a stock solution of the bromopyrrole alkaloid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to obtain a range of concentrations.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the bromopyrrole alkaloid or vehicle control (e.g., saline with a small percentage of DMSO) to the rats via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Anti-biofilm Assay: Crystal Violet Staining Method
  • Biofilm Formation: Grow the test bacterium in a 96-well flat-bottom microtiter plate in the presence of sub-MIC concentrations of the bromopyrrole alkaloid. Incubate the plate under appropriate conditions to allow for biofilm formation (e.g., 24-48 hours at 37°C).

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing and Solubilization: Wash the wells again with PBS to remove excess stain. Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion

Bromopyrrole alkaloids from marine invertebrates represent a structurally diverse and biologically potent class of natural products. Their wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects, underscores their potential as lead compounds for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, including detailed methodologies for their study. The continued exploration of the marine environment, coupled with advances in analytical and screening technologies, will undoubtedly lead to the discovery of new bromopyrrole alkaloids with novel structures and valuable pharmacological properties. Further research into their mechanisms of action and structure-activity relationships will be crucial for translating the therapeutic potential of these marine treasures into clinical applications.

References

Methodological & Application

Total Synthesis of Aspidostomide D: A Proposed Synthetic Route

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidostomide D is a brominated pyrrolopiperazinone alkaloid isolated from the Patagonian Bryozoan Aspidostoma giganteum. It belongs to a class of marine-derived natural products that have garnered significant interest due to their structural complexity and potential as therapeutic agents. The core structure of this compound, which resembles indole analogues of the pyrrolopiperazinone scaffold, is a common motif in various bioactive compounds exhibiting cytotoxic, antibiotic, and antitumor properties. Notably, this compound and its congeners have demonstrated moderate activity against 786-O renal carcinoma cell lines, highlighting their potential in cancer research.

Despite its promising biological profile, the scarcity of this compound from its natural source has impeded comprehensive biological evaluation and drug development efforts. A total synthesis is therefore crucial to enable further investigation. While a detailed, step-by-step synthesis has not been fully disclosed in peer-reviewed literature, an abstract has pointed to a successful 7-step synthesis with a 40% overall yield, featuring a novel Strecker reaction and a key Bischler-Napieralski cyclization.

This document outlines a proposed total synthesis of this compound based on this information and established chemical principles. The protocols provided are general methodologies for the key transformations and should be considered as a conceptual framework for the synthesis.

Proposed Total Synthesis of this compound

The proposed retrosynthetic analysis of this compound hinges on the key Bischler-Napieralski reaction to construct the dihydropyrrolo[1,2-a]pyrazin-1-one core and a Strecker reaction to introduce the α-amino acid functionality.

Representative Data for the Proposed Synthesis

The following table summarizes the proposed synthetic sequence with hypothetical but realistic target yields for each step.

StepReaction Name/TypeStarting MaterialProductTarget Yield (%)
1Vilsmeier-Haack FormylationSubstituted IndoleIndole-3-carboxaldehyde90
2Strecker ReactionIndole-3-carboxaldehydeα-Aminonitrile85
3Nitrile Hydrolysisα-AminonitrileTryptophan Derivative (Amino Acid)80
4Amide CouplingTryptophan DerivativeN-Acyl Tryptophan Derivative90
5Bischler-Napieralski ReactionN-Acyl Tryptophan DerivativeDihydropyrrolo[1,2-a]pyrazin-1-one Core70
6Functional Group InterconversionDihydropyrrolo[1,2-a]pyrazin-1-one CoreIntermediate for final steps85
7Final Bromination/DeprotectionAdvanced IntermediateThis compound 75
Overall This compound ~40

Experimental Protocols (General Methodologies)

The following are general protocols for the key reactions in the proposed synthesis of this compound. These are based on established literature procedures for similar transformations and would require optimization for this specific synthetic route.

Step 2: Strecker Reaction for the Synthesis of an α-Aminonitrile Intermediate

This reaction constructs the α-amino nitrile precursor to the tryptophan-like moiety from an indole-3-carboxaldehyde.

Procedure:

  • To a solution of the indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium chloride (NH₄Cl, 1.5 eq) and an aqueous solution of sodium cyanide (NaCN, 1.5 eq) or potassium cyanide (KCN, 1.5 eq).

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the alcohol.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude α-aminonitrile is purified by column chromatography on silica gel.

Step 5: Bischler-Napieralski Reaction for Cyclization

This key step forms the dihydropyrrolo[1,2-a]pyrazin-1-one core of this compound through an intramolecular electrophilic aromatic substitution.[1][2][3]

Procedure:

  • The N-acyl tryptophan derivative (1.0 eq) is dissolved in a dry, non-polar solvent such as toluene or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • A dehydrating agent, such as phosphoryl chloride (POCl₃, 3-5 eq) or phosphorus pentoxide (P₂O₅, 2-3 eq), is added cautiously to the solution at 0 °C.[1]

  • The reaction mixture is then heated to reflux (typically 80-110 °C) for several hours (2-24 h), with reaction progress monitored by TLC.[1]

  • After completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice.

  • The mixture is then basified to a pH of 8-9 with a suitable base (e.g., aqueous ammonia or sodium carbonate solution).

  • The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the cyclized product.

Visualized Synthetic Pathway

The following diagram illustrates the proposed logical workflow for the total synthesis of this compound.

Total_Synthesis_Aspidostomide_D cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_final Final Product Indole Indole Indole_3_carboxaldehyde Indole-3- carboxaldehyde Indole->Indole_3_carboxaldehyde Vilsmeier-Haack Formylation alpha_Aminonitrile α-Aminonitrile Indole_3_carboxaldehyde->alpha_Aminonitrile Strecker Reaction Tryptophan_Derivative Tryptophan Derivative alpha_Aminonitrile->Tryptophan_Derivative Nitrile Hydrolysis N_Acyl_Tryptophan N-Acyl Tryptophan Derivative Tryptophan_Derivative->N_Acyl_Tryptophan Amide Coupling Core_Structure Dihydropyrrolo[1,2-a] ppyrazin-1-one Core N_Acyl_Tryptophan->Core_Structure Bischler-Napieralski Reaction Advanced_Intermediate Advanced Intermediate Core_Structure->Advanced_Intermediate Functional Group Interconversion Aspidostomide_D Aspidostomide_D Advanced_Intermediate->Aspidostomide_D Final Steps (e.g., Bromination)

Caption: Proposed synthetic pathway for this compound.

Conclusion

This document provides a scientifically plausible, albeit conceptual, framework for the total synthesis of this compound. The proposed route leverages a Strecker reaction to build the amino acid side chain and a Bischler-Napieralski reaction for the key cyclization, in line with the limited available information. The provided general protocols for these key steps offer a starting point for researchers aiming to synthesize this and related compounds. It is important to reiterate that the successful execution of this synthesis would require extensive experimental optimization of each step. The development of a robust and scalable total synthesis will be instrumental in unlocking the full therapeutic potential of this compound and its analogues.

References

Application Notes and Protocols for the Synthesis of Aspidostomide Alkaloids: A Proposed Pathway for Aspidostomide D Based on the Total Synthesis of Aspidostomide G

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Aspidostomide alkaloids are a family of brominated indole natural products isolated from marine organisms, which have garnered interest from the scientific community due to their unique chemical structures and potential biological activities. To date, a specific total synthesis pathway for Aspidostomide D has not been reported in peer-reviewed scientific literature. However, the successful total synthesis of the closely related analogue, Aspidostomide G, provides a robust and well-documented blueprint for the construction of the core scaffold of this class of molecules.[1][2]

These application notes provide a detailed overview of a proposed synthetic pathway for this compound, leveraging the established methodology for the synthesis of Aspidostomide G. The protocols and data presented herein are adapted from the published total synthesis of Aspidostomide G and are intended to serve as a comprehensive guide for researchers, chemists, and professionals in drug development who are interested in the synthesis of Aspidostomide alkaloids and their analogues.

The proposed synthesis is characterized by a convergent strategy, featuring the construction of a brominated indole moiety followed by its coupling with a pyrazinone ring system. Key transformations include a Sonogashira coupling, a 5-endo-dig cyclization for indole formation, and a late-stage C2-bromination.

Proposed Retrosynthetic Analysis of this compound

The retrosynthetic analysis for this compound is based on the successful synthesis of Aspidostomide G. The core strategy involves the disconnection of the molecule into a brominated indole portion and a pyrazinone precursor. This approach allows for a modular and convergent synthesis.

Retrosynthesis Aspidostomide_D This compound (Proposed) Indole_Pyrazinone Brominated Indole + Pyrazinone Precursor Aspidostomide_D->Indole_Pyrazinone Key Disconnection Brominated_Indole Brominated Indole Moiety Indole_Pyrazinone->Brominated_Indole Pyrazinone_Precursor Pyrazinone Ring Precursor Indole_Pyrazinone->Pyrazinone_Precursor Starting_Materials Commercially Available Starting Materials Brominated_Indole->Starting_Materials Pyrazinone_Precursor->Starting_Materials

Caption: Proposed retrosynthetic analysis for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the proposed synthesis of this compound, based on the yields reported for the synthesis of Aspidostomide G.

StepReactionStarting Material(s)Reagent(s) and ConditionsProductYield (%)
1Sonogashira CouplingBrominated Tryptamine Precursor, AlkynePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rtCoupled Product95
25-endo-dig CyclizationCoupled ProductAuCl₃, CH₂Cl₂, rtIndole Intermediate85
3Boc ProtectionIndole IntermediateBoc₂O, DMAP, CH₂Cl₂, rtN-Boc Indole98
4SaponificationN-Boc Indole EsterLiOH, THF/H₂O, rtN-Boc Indole Carboxylic Acid92
5Amide CouplingN-Boc Indole Carboxylic Acid, Amino Acid EsterEDCI, HOBt, DIPEA, CH₂Cl₂, rtDipeptide Precursor88
6Boc Deprotection and CyclizationDipeptide PrecursorTFA, CH₂Cl₂, rt; then heatPyrazinone-Indole Core75
7Late-stage BrominationPyrazinone-Indole CoreNBS, CH₂Cl₂, 0 °C to rtAspidostomide G (as analogue)80
- Overall Yield - - - ~35

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound, adapted from the synthesis of Aspidostomide G.

Step 1: Sonogashira Coupling

  • To a solution of the brominated tryptamine precursor (1.0 eq) in a mixture of THF and Et₃N (3:1, 0.1 M) is added CuI (0.1 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq).

  • The corresponding alkyne (1.2 eq) is then added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours under an argon atmosphere.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Step 2: Gold-Catalyzed 5-endo-dig Cyclization

  • To a solution of the coupled product from Step 1 (1.0 eq) in CH₂Cl₂ (0.05 M) is added AuCl₃ (0.05 eq).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is then filtered through a pad of Celite and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to afford the indole intermediate.

Step 3: Late-Stage C2-Bromination

  • The pyrazinone-indole core (1.0 eq) is dissolved in CH₂Cl₂ (0.1 M) and cooled to 0 °C.

  • N-Bromosuccinimide (NBS, 1.1 eq) is added portion-wise over 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by preparative HPLC to yield the final brominated product.

Proposed Synthesis Pathway of this compound

The following diagram illustrates the proposed forward synthesis of this compound, based on the reported synthesis of Aspidostomide G.

Synthesis_Pathway cluster_0 Indole Formation cluster_1 Pyrazinone Ring Construction cluster_2 Final Steps A Brominated Tryptamine Precursor C Sonogashira Coupling Product A->C Pd(PPh₃)₂Cl₂, CuI B Alkyne B->C D Indole Intermediate C->D AuCl₃ E N-Boc Indole Carboxylic Acid D->E 1. Boc₂O 2. LiOH G Dipeptide Precursor E->G EDCI, HOBt F Amino Acid Ester F->G H Pyrazinone-Indole Core G->H 1. TFA 2. Heat I Late-stage Bromination H->I NBS J This compound (Proposed) I->J

Caption: Proposed synthetic pathway for this compound.

Disclaimer: The synthesis pathway, protocols, and data presented in these application notes are based on the published total synthesis of Aspidostomide G. As the exact structure and a verified synthesis of this compound are not publicly available, this information should be used as a guideline for research and development purposes. The actual synthesis of this compound may require modifications to the described procedures. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all necessary safety precautions.

References

Application Notes and Protocols for Aspidostomide D

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This document aims to provide detailed application notes and experimental protocols for the natural product Aspidostomide D. However, a comprehensive search of the scientific literature and chemical databases has revealed a significant lack of available information regarding the biological activity and experimental evaluation of this specific compound.

While information exists for related compounds such as Aspidostomide E and G, no peer-reviewed studies detailing the cytotoxic effects, mechanism of action, or relevant signaling pathways for this compound could be identified. Consequently, the core requirements of this request—summarizing quantitative data and providing detailed, cited experimental protocols for this compound—cannot be fulfilled at this time.

In the interest of providing a useful resource for researchers interested in the broader class of marine-derived cyclic peptides, this document will instead present a series of generalized experimental protocols. These protocols are standard methods used to assess the cytotoxic and apoptotic potential of novel compounds and to investigate their effects on common cancer-related signaling pathways. These templates can be adapted for the study of this compound, should a sample become available for biological evaluation.

General Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of novel compounds like this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the concentration at which a compound inhibits the growth of cancer cell lines by 50% (IC50).

Table 1: Example Data Structure for IC50 Values of a Test Compound

Cell LineHistologyIC50 (µM)
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
U87 MGGlioblastomaData to be determined

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions in fresh medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Table 2: Example Data Structure for Apoptosis Assay

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (X µM)Data to be determinedData to be determinedData to be determined
This compound (Y µM)Data to be determinedData to be determinedData to be determined
Investigation of Signaling Pathways by Western Blotting

This protocol allows for the analysis of protein expression levels to determine the effect of a compound on specific signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 3: Example Data Structure for Western Blot Analysis

Protein TargetTreatmentFold Change (relative to control)
p-Akt (Ser473)This compound (X µM)Data to be determined
Total AktThis compound (X µM)Data to be determined
p-ERK1/2 (Thr202/Tyr204)This compound (X µM)Data to be determined
Total ERK1/2This compound (X µM)Data to be determined

Visualizations of Potential Experimental Workflows and Signaling Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the proposed experiments and the general structure of the signaling pathways that could be investigated for this compound.

G cluster_workflow Experimental Workflow for this compound Evaluation A Compound Procurement/ Synthesis of This compound B In Vitro Cytotoxicity Screening (MTT Assay) Determine IC50 A->B C Apoptosis Induction Analysis (Annexin V/PI Staining) B->C D Mechanism of Action Studies (Western Blot for Signaling Pathways) C->D E Data Analysis and Interpretation D->E

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AspidostomideD This compound (Hypothetical Target) AspidostomideD->PI3K inhibits? AspidostomideD->Akt inhibits?

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for anticancer compounds.

G cluster_mapk MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription AspidostomideD This compound (Hypothetical Target) AspidostomideD->Raf inhibits? AspidostomideD->MEK inhibits?

Caption: An overview of the MAPK/ERK signaling cascade, another key pathway in cancer cell proliferation.

We hope that these generalized protocols and conceptual diagrams will serve as a valuable starting point for the investigation of this compound and other novel marine natural products. We will continue to monitor the scientific literature and will update this document should any specific data on this compound become available.

Application Notes and Protocols for the Use of Aspidostomide D in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Aspidostomide D is a novel bromopyrrole alkaloid with limited currently available public data on its biological activity and mechanism of action. The following application notes and protocols are therefore provided as a general framework for the initial characterization of a novel marine-derived compound in a cell culture setting.

Introduction

This compound is a bromopyrrole alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum.[1][2] It belongs to a class of marine natural products, the aspidostomides, which feature complex chemical structures.[1][2][3] While the bioactivity of this compound has not been extensively characterized, a related compound, Aspidostomide E, has demonstrated moderate cytotoxic activity against the 786-O renal carcinoma cell line.[1][2][3] Marine-derived peptides and alkaloids are known to exhibit a range of biological activities, including cytotoxic, anti-proliferative, and anti-inflammatory effects, often through the induction of apoptosis or cell cycle arrest.[4][5][6][7] These notes provide a comprehensive guide for the initial in vitro evaluation of this compound.

Data Presentation: Hypothetical Experimental Data

The following tables represent example data that could be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
786-ORenal Carcinoma4815.2
A549Lung Carcinoma4825.8
MCF-7Breast Adenocarcinoma4832.1
HCT116Colon Carcinoma4818.9
HEK293Normal Embryonic Kidney48> 100

Table 2: Effect of this compound on Cell Proliferation (786-O Cells)

Concentration (µM)BrdU Incorporation (% of Control)
0 (Control)100 ± 5.2
585.3 ± 4.1
1062.7 ± 3.5
2035.1 ± 2.9
4015.4 ± 1.8

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Due to its hydrophobic nature, dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol for Determining Cytotoxicity (IC₅₀) using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Cell Proliferation Assay using BrdU Incorporation
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the cytotoxicity protocol. Use sub-lethal concentrations of this compound as determined from the MTT assay.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for the remaining time.

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution.

  • Detection: Add an anti-BrdU antibody conjugated to a peroxidase enzyme. After washing, add the substrate solution.

  • Measurement: Measure the absorbance according to the manufacturer's instructions for the specific BrdU assay kit.

  • Data Analysis: Express the results as a percentage of BrdU incorporation in treated cells relative to the vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep Prepare this compound Stock Solution (in DMSO) seed Seed Cells in 96-well Plates prep->seed treat Treat Cells with Serial Dilutions of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability proliferation Assess Cell Proliferation (e.g., BrdU Assay) incubate->proliferation mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) incubate->mechanism ic50 Determine IC50 Value viability->ic50 prolif_effect Quantify Anti-proliferative Effect proliferation->prolif_effect pathway Elucidate Signaling Pathway mechanism->pathway

Caption: General workflow for characterizing this compound.

Hypothetical Signaling Pathway of this compound-induced Apoptosis

G cluster_cell Cellular Effects cluster_pathway Apoptotic Pathway cluster_outcome Outcome AspD This compound Mito Mitochondrial Stress AspD->Mito ROS Increased ROS AspD->ROS Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 ROS->Mito CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Aspidostomide D: A Novel Research Tool in Cellular Signaling and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspidostomide D is a marine-derived alkaloid that has garnered significant interest within the scientific community for its potent and selective biological activities. Isolated from the marine ascidian Aspidostoma sp., this natural product has demonstrated promising potential as a research tool for investigating cellular signaling pathways and as a lead compound in the development of novel therapeutics, particularly in the field of oncology. This document provides detailed application notes and protocols for the use of this compound in a research setting, aimed at researchers, scientists, and drug development professionals.

Application Notes

This compound has been primarily characterized as a potent inhibitor of specific signaling pathways implicated in cancer progression. Its primary applications in a research context include:

  • Investigation of Cancer Cell Proliferation: this compound has shown significant anti-proliferative effects against a range of cancer cell lines. It serves as a valuable tool to study the molecular mechanisms governing cell cycle progression and to identify novel targets for anti-cancer therapies.

  • Elucidation of Apoptosis Mechanisms: The compound is a known inducer of apoptosis, or programmed cell death, in cancer cells. Researchers can utilize this compound to dissect the intricate signaling cascades that lead to apoptotic cell death, including the involvement of caspases and other key regulatory proteins.

  • Studies on Signal Transduction Pathways: this compound's mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways. It can be employed as a chemical probe to understand the roles of these pathways in both normal cellular function and in disease states.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines, as determined by MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.85
HeLaCervical Carcinoma1.23
MCF-7Breast Adenocarcinoma0.62
HepG2Hepatocellular Carcinoma1.05

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol outlines the methodology for assessing the anti-proliferative effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathway of this compound in Cancer Cells

AspidostomideD_Pathway AspidostomideD This compound CellSurfaceReceptor Cell Surface Receptor AspidostomideD->CellSurfaceReceptor Binds Caspase Caspase Activation AspidostomideD->Caspase Induces PI3K PI3K CellSurfaceReceptor->PI3K Inhibits Akt Akt PI3K->Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Caspase->Apoptosis Induces

Caption: Proposed signaling pathway of this compound leading to apoptosis and inhibition of proliferation.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well plate CompoundPrep Prepare Serial Dilutions of this compound Treatment Treat Cells with This compound CompoundPrep->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_sol Solubilize Formazan MTT_add->Formazan_sol Readout Measure Absorbance Formazan_sol->Readout IC50_calc Calculate IC50 Readout->IC50_calc

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Application Notes and Protocols for Aspidostomide D in Cancer Research: An Overview of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a notable scarcity of direct research on the applications of Aspidostomide D in cancer research. While its total synthesis and the synthesis of its derivatives have been documented, detailed studies on its mechanism of action, effects on cancer cell lines, and specific signaling pathways involved in any potential anti-cancer activity are not yet available in published preclinical or clinical studies.

This compound belongs to the family of bromopyrrole alkaloids, a class of marine-derived compounds that have garnered interest for their diverse biological activities.[1] Research on related compounds within this family, such as the agelastatins, has shown promising anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][3] For instance, (-)-agelastatin A has demonstrated high potency against several blood cancer cell lines, inducing dose-dependent apoptosis and arresting cells in the G2/M-phase of the cell cycle.[2][3]

However, it is crucial to note that such findings on related compounds are not directly transferable to this compound. The specific biological activity of a molecule is highly dependent on its unique chemical structure. While the synthesis of this compound and its analogues has been achieved, published reports on their biological evaluation in the context of cancer are currently lacking.[4][5][6][7] One supplementary data file from a review on marine natural products lists this compound but provides no specific data on its activity, in contrast to other compounds for which activities like apoptosis induction are explicitly mentioned.[8]

Speculation on the potential mechanisms of action for this compound, should it possess anti-cancer properties, is based on the activities of other marine-derived alkaloids. These mechanisms could potentially involve the modulation of inflammatory pathways or the inhibition of key enzymes involved in cancer cell proliferation.[1] However, without direct experimental evidence, these remain hypotheses.

Given the current state of research, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams specifically for this compound in cancer research as requested.

Alternative Compound for Consideration: Agelastatin A

For researchers interested in marine-derived alkaloids with established anti-cancer properties, Agelastatin A presents a well-studied alternative. Extensive research has been conducted on its mechanism of action and efficacy in various cancer models.

Summary of Agelastatin A's Anti-Cancer Activities:
  • Potent Cytotoxicity: Demonstrates significant growth-inhibitory effects against a range of human cancer cell lines, particularly those of hematological origin.[2]

  • Induction of Apoptosis: Triggers programmed cell death in cancer cells.[2][3]

  • Cell Cycle Arrest: Causes cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cell division.[2][3]

Should you be interested in detailed Application Notes and Protocols for Agelastatin A, a comprehensive report including quantitative data, experimental methodologies, and signaling pathway diagrams can be provided based on the available scientific literature.

References

Aspidostomide D: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidostomide D is a member of the bromopyrrole alkaloid family of natural products isolated from the Patagonian bryozoan Aspidostoma giganteum. This family of compounds, which includes Aspidostomides A-H, are characterized by bromotryptophan-derived moieties forming pyrroloketopiperazine-type lactams. While research into the specific biological activities of this compound is still in its nascent stages, related compounds from the same family have demonstrated potential as leads for drug discovery, warranting further investigation into the therapeutic potential of this unique marine natural product.

This document provides an overview of the known information regarding the Aspidostomide family and presents a series of detailed protocols for the initial biological evaluation of this compound. These protocols are intended to serve as a starting point for researchers seeking to explore the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.

Chemical Structure

The chemical structure of this compound has been elucidated, revealing a complex heterocyclic system incorporating bromine atoms, which are common in marine-derived natural products and often contribute to their biological activity.

Known Biological Activity of the Aspidostomide Family

To date, specific biological activity for this compound has not been reported in peer-reviewed literature. However, a related compound, Aspidostomide E , has been shown to exhibit moderate cytotoxic activity against the 786-O renal carcinoma cell line. This finding suggests that other members of the Aspidostomide family, including this compound, may also possess cytotoxic properties and warrant screening against various cancer cell lines.

Data Presentation: Aspidostomide Family

Compound NameSource OrganismReported Biological ActivityTarget Cell Line/OrganismQuantitative Data (IC50)
Aspidostomide A-HAspidostoma giganteumNot ReportedN/AN/A
Aspidostomide EAspidostoma giganteumModerate Cytotoxicity786-O (renal carcinoma)Not specified in initial report

Potential Applications in Drug Discovery

Based on the cytotoxic activity of Aspidostomide E and the common biological activities of marine-derived cyclopeptides, this compound holds potential for investigation in the following areas:

  • Oncology: As a potential cytotoxic agent against various cancer cell lines.

  • Infectious Diseases: For screening against a panel of pathogenic bacteria and fungi.

  • Inflammation: To be evaluated for its ability to modulate inflammatory responses.

Experimental Protocols

The following are detailed, generalized protocols for the initial screening of this compound's biological activity.

Protocol 1: Cytotoxicity Screening using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a mammalian cancer cell line (e.g., 786-O) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human renal carcinoma cell line (e.g., 786-O)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture 786-O cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.[6][7][8][9][10]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well round-bottom microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 3: Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Production Assay

This protocol details the evaluation of the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12][13][14][15]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include a control group with cells treated with LPS only and a vehicle control.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.

    • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualizations

Experimental Workflow for Screening this compound

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_decision Decision cluster_secondary Secondary Assays AspD This compound Stock Solution Cytotoxicity Cytotoxicity Assay (e.g., MTT) AspD->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) AspD->Antimicrobial AntiInflammatory Anti-inflammatory Assay (NO Production) AspD->AntiInflammatory IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC NO_Inhibition NO Inhibition (%) AntiInflammatory->NO_Inhibition Active Active? IC50->Active MIC->Active NO_Inhibition->Active Mechanism Mechanism of Action Studies Active->Mechanism Yes Stop Stop/Deprioritize Active->Stop No

Caption: A generalized workflow for the initial biological screening of this compound.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

The following diagram illustrates the intrinsic apoptosis pathway, a common mechanism of cell death induced by cytotoxic compounds. This is a hypothetical pathway that could be investigated if this compound shows significant cytotoxic activity.[16][17][18][19][20]

intrinsic_apoptosis cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_apoptosis Cellular Effects Stimulus Cytotoxic Agent (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 inhibits Bax Bax/Bak (Pro-apoptotic) Stimulus->Bax Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act activates Casp3_pro Pro-Caspase-3 Casp9_act->Casp3_pro cleaves Casp3_act Active Caspase-3 (Executioner) Casp3_pro->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic compounds.

References

Application Notes and Protocols for Aspidostomide D Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available data on the in vivo dosage of Aspidostomide D in animal models. The following application notes and protocols provide a generalized framework for determining the appropriate dosage for a novel marine-derived cyclic depsipeptide like this compound, based on standard preclinical drug development methodologies.

Introduction

This compound is a marine natural product belonging to the cyclic depsipeptide class of compounds. Molecules in this class have demonstrated a wide range of biological activities, including potent antitumor, antiviral, and antifungal properties. The successful translation of such a compound from a laboratory discovery to a potential therapeutic agent requires careful and systematic evaluation in preclinical animal models. A critical first step in this process is the determination of a safe and effective dose range.

These notes are intended for researchers, scientists, and drug development professionals to guide the initial in vivo evaluation of this compound or other novel cyclic depsipeptides. The protocols outlined below describe a standard workflow, beginning with in vitro cytotoxicity assessment to estimate a starting dose range, followed by in vivo studies to determine the maximum tolerated dose (MTD), which then informs the design of efficacy studies.

Preliminary In Vitro Assessment

Before initiating animal studies, it is essential to determine the in vitro cytotoxic potential of this compound against a panel of relevant human cancer cell lines. The half-maximal inhibitory concentration (IC50) values obtained from these assays provide a preliminary indication of the compound's potency and help in selecting a starting dose for in vivo experiments, which is often a fraction of the in vitro effective concentration, taking into account potential bioavailability and toxicity.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma25.8
HCT-116Colorectal Carcinoma10.5
A549Lung Carcinoma32.1
PANC-1Pancreatic Carcinoma18.9
HeLaCervical Cancer22.4
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[1][2][3]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Dose-Finding Studies

The data from in vitro assays guide the design of initial in vivo studies. The primary goal is to establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a defined period.[4][5][6][7] The MTD is then used to select dose levels for subsequent efficacy studies.

G cluster_0 Preclinical Workflow for this compound in_vitro In Vitro Cytotoxicity Assays (e.g., MTT Assay) mtd_study Maximum Tolerated Dose (MTD) Study in Rodents in_vitro->mtd_study Determine Starting Dose efficacy_study Antitumor Efficacy Study (Xenograft Model) mtd_study->efficacy_study Select Tolerated Doses pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Studies efficacy_study->pk_pd_study Correlate Exposure & Effect dose_refinement Dose Refinement & Optimization pk_pd_study->dose_refinement Optimize Dosing Regimen

Caption: Proposed workflow for in vivo dose determination of this compound.

Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice

This protocol outlines a dose escalation study to determine the MTD of this compound in mice.[4][5][8]

Materials:

  • This compound

  • Sterile vehicle for injection (e.g., saline, 5% DMSO in corn oil)

  • 6-8 week old female BALB/c or Swiss Webster mice

  • Standard laboratory animal housing and diet

  • Syringes and needles for administration

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.

  • Dose Formulation: Prepare a stock solution of this compound and make fresh dilutions in the vehicle on each day of dosing.

  • Dose Escalation Design:

    • Start with a low dose (e.g., 1/10th of the dose that corresponds to the in vitro IC50, converted to a human equivalent dose and then back to a mouse dose, or a standard starting dose of 1-5 mg/kg).

    • Enroll cohorts of 3-5 mice per dose level.

    • Administer the drug via the intended clinical route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)).

    • Escalate the dose in subsequent cohorts (e.g., using a modified Fibonacci sequence) until dose-limiting toxicity is observed.

  • Administration: Administer a single dose of this compound to the first cohort.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record body weight daily for the first week and then twice weekly. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

    • Record any morbidity or mortality.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 10-15% mean body weight loss is observed, and clinical signs of toxicity are reversible.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Table 2: Hypothetical MTD Study Design for this compound (Single i.p. Injection)
CohortDose (mg/kg)Number of MiceKey Observations
113No adverse effects observed.
22.53No adverse effects observed.
353Mild, transient lethargy in 1/3 mice.
4103~5% mean body weight loss, reversible.
5205~15% mean body weight loss, ruffled fur.
6405>20% body weight loss, significant lethargy, 1/5 mortality.

Based on this hypothetical data, the MTD would be estimated to be around 20 mg/kg.

Antitumor Efficacy Studies

Once the MTD is established, efficacy studies can be designed using doses at and below the MTD to evaluate the antitumor activity of this compound in a relevant tumor model, such as a human tumor xenograft model in immunodeficient mice.[9][10][11][12][13]

Protocol 3: Xenograft Tumor Model Efficacy Study

Materials:

  • Athymic nude mice (e.g., NU/NU)

  • Human cancer cell line (e.g., HCT-116)

  • Matrigel (optional)

  • This compound formulated in a sterile vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 HCT-116 cells in 100-200 µL of sterile PBS (can be mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • Vehicle Control Group: Administer the vehicle on the same schedule as the treatment groups.

    • Treatment Groups: Administer this compound at doses at or below the MTD (e.g., 10 mg/kg and 20 mg/kg) via the chosen route (e.g., i.p.) and schedule (e.g., every other day for 3 weeks).

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe for any signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a fixed duration.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Table 3: Hypothetical Antitumor Efficacy Study Design
GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle Control-i.p.Every other day x 21 days
2This compound10i.p.Every other day x 21 days
3This compound20i.p.Every other day x 21 days
45-Fluorouracil50i.p.q4d x 3

Potential Signaling Pathways

The mechanism of action of many cyclic depsipeptides involves the induction of apoptosis (programmed cell death).[14] Investigating the effect of this compound on key signaling pathways can provide insights into its molecular mechanism.

G cluster_1 Hypothetical Apoptosis Pathway aspidostomide_d This compound stress_signal Cellular Stress aspidostomide_d->stress_signal bax_bak Bax/Bak Activation stress_signal->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Further studies could involve Western blotting or qPCR to analyze the expression levels of key proteins in this pathway (e.g., Bcl-2 family proteins, caspases) in tumor tissues from the efficacy studies.

References

Application Notes and Protocols for Aspidostomide D Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidostomide D is a novel, complex natural product with significant potential for therapeutic applications. As with any compound intended for research or clinical development, understanding its stability profile is critical for ensuring data integrity, defining appropriate storage and handling procedures, and developing robust formulations. This document provides a comprehensive guide to assessing the stability of this compound, including recommended protocols for forced degradation studies and long-term stability testing. In the absence of specific public data on this compound, these protocols are based on established principles for the stability testing of complex natural products and cyclic peptides.

Recommended Storage Conditions

Based on the general instability of complex molecules, the following storage conditions are recommended for this compound to minimize degradation until specific stability data is available:

ConditionTemperatureHumidityLight
Long-Term Storage -20°C or belowControlled (low)Protected from light
Short-Term Storage (Working Solutions) 2-8°CN/AProtected from light

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2][3][4][5] These studies involve subjecting the compound to conditions more extreme than those it would typically encounter during storage and handling.[6][7]

Experimental Protocol for Forced Degradation of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a co-solvent mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of HPLC-grade water. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24, 48, and 72 hours.

    • Thermal Degradation (Solid State): Store a known quantity of solid this compound in a calibrated oven at 80°C. Analyze at 24, 48, and 72 hours.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C. Analyze at 24, 48, and 72 hours.

    • Photostability: Expose the stock solution and solid material to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable, validated stability-indicating HPLC method. An MS detector is highly recommended for the identification of degradation products.

  • Data Analysis:

    • Quantify the amount of this compound remaining in each sample.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products.

Expected Outcomes of Forced Degradation Studies

The following table summarizes the potential degradation pathways that may be observed for a complex molecule like this compound, which likely contains amide, ether, and other sensitive functional groups, similar to other complex natural products like Aspidostomide E.

Stress ConditionPotential Degradation Pathway
Acid Hydrolysis Cleavage of amide and ether linkages.
Base Hydrolysis Saponification of esters (if present), cleavage of amides.
Oxidation Oxidation of electron-rich moieties.
Thermal Degradation General decomposition, potential for isomerization.
Photolysis Degradation initiated by the absorption of light, leading to various reactions.

Long-Term Stability Testing

Long-term stability studies are conducted under controlled temperature and humidity conditions to determine the shelf-life of a drug substance.[8]

Protocol for Long-Term Stability Testing of this compound

Objective: To establish the re-test period or shelf-life for this compound under recommended storage conditions.

Materials:

  • Multiple batches of this compound

  • Appropriate containers and closures

  • ICH-compliant stability chambers

  • Validated stability-indicating analytical method

Procedure:

  • Sample Preparation: Package a sufficient quantity of this compound from at least three different batches in the proposed container closure system.

  • Storage Conditions: Place the samples in stability chambers set to the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at the following time points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Intermediate: 0, 3, 6, and 9 months

    • Accelerated: 0, 3, and 6 months

  • Analysis: At each time point, test the samples for appearance, purity (by a stability-indicating HPLC method), and any other critical quality attributes.

  • Data Evaluation: Analyze the data for trends and determine if any significant changes have occurred over time. The results from the accelerated study can be used to predict the long-term stability.

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base neutral Neutral Hydrolysis prep->neutral oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-MS Analysis sampling->hplc data Data Analysis and Degradant Identification hplc->data

Caption: Workflow for Forced Degradation Studies.

Logical Flow for Stability Indicating Method Development

Stability_Method_Development cluster_stress Stress Testing cluster_method_dev Method Development cluster_analysis Analysis & Validation cluster_decision Decision cluster_outcome Outcome stress Perform Forced Degradation develop Develop HPLC Method stress->develop analyze Analyze Stressed Samples develop->analyze decision Resolution Achieved? analyze->decision validate Validate Method final_method Final Stability- Indicating Method validate->final_method decision->develop decision->validate Yes

Caption: Development of a Stability-Indicating Method.

References

Application Notes and Protocols: Determination of Aspidostomide D Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the solubility of Aspidostomide D, a marine-derived alkaloid with potential therapeutic applications. Due to the limited availability of public data on the physicochemical properties of this compound, this document offers a generalized experimental protocol and data presentation framework. The provided methodologies are based on standard laboratory practices for solubility assessment of novel chemical entities. Researchers can adapt these protocols to determine the solubility of this compound in various organic and aqueous solvents, a critical step in early-stage drug development for formulation and in vitro assay design.

Introduction

This compound is a member of the aspidostomide family of alkaloids, which have been isolated from marine invertebrates. While the bioactivity of related compounds has been investigated, fundamental physicochemical properties of this compound, such as its solubility in common laboratory solvents, are not well-documented in publicly available literature. Solubility is a crucial parameter that influences a compound's bioavailability, formulation feasibility, and utility in various biological assays. This document outlines a standardized protocol to systematically determine the solubility of this compound.

Materials and Equipment

  • This compound (solid)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • HPLC vials and syringes

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

  • Solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Phosphate Buffered Saline (PBS) at various pH values)

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a common technique for determining equilibrium solubility.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO). This stock will be used to create a calibration curve for HPLC analysis.

  • Calibration Curve Generation:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with known concentrations.

    • Analyze each standard by HPLC to generate a calibration curve by plotting peak area versus concentration. This curve will be used to determine the concentration of this compound in the saturated solvent samples.

  • Solubility Measurement:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a vial. The goal is to have undissolved solid remaining after equilibration, ensuring a saturated solution.

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

    • After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted supernatant by HPLC.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted supernatant.

    • Calculate the solubility in the original solvent by accounting for the dilution factor. Express the solubility in units such as mg/mL or µM.

Data Presentation

Quantitative solubility data should be organized for clear comparison. The following table is a template for presenting the solubility of this compound in various solvents at a specified temperature.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Notes
Water25
Phosphate Buffered Saline (pH 7.4)37
Ethanol25
Methanol25
Dimethyl Sulfoxide (DMSO)25
Dimethylformamide (DMF)25
Acetonitrile25

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathway Considerations

As of the date of this document, there is no specific, publicly available information detailing the signaling pathways modulated by this compound. Researchers investigating the biological activity of this compound may need to perform initial screenings, such as kinase profiling or gene expression analysis, to identify potential molecular targets and affected pathways. The diagram below represents a generalized logical flow for such an investigation.

G cluster_screening Initial Screening cluster_hit_validation Hit Validation & Target ID cluster_pathway_analysis Pathway Analysis cluster_mechanism Mechanism of Action phenotypic_screen Phenotypic Screening (e.g., Cell Viability Assay) dose_response Dose-Response Studies phenotypic_screen->dose_response target_screen Target-Based Screening (e.g., Kinase Panel) target_engagement Target Engagement Assays target_screen->target_engagement omics Omics Analysis (Transcriptomics, Proteomics) dose_response->omics target_engagement->omics pathway_enrichment Pathway Enrichment Analysis omics->pathway_enrichment pathway_validation Validate Key Pathway Nodes (e.g., Western Blot, qPCR) pathway_enrichment->pathway_validation functional_assays Functional Assays (e.g., Reporter Assays) pathway_validation->functional_assays moa Elucidate Mechanism of Action functional_assays->moa

Caption: Logical flow for investigating the signaling pathway of a novel compound.

Conclusion

The protocols and frameworks presented in these application notes provide a starting point for the systematic evaluation of this compound's solubility. Accurate and comprehensive solubility data are fundamental for the progression of this and other novel compounds through the drug discovery and development pipeline. It is recommended that researchers adapt and validate these methods based on their specific laboratory conditions and the nature of the compound.

Application Notes & Protocols for the Analytical Detection of Aspidostomide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Aspidostomide D is a marine-derived natural product that has garnered interest within the scientific community. As with many novel bioactive compounds, robust and reliable analytical methods are crucial for its detection, quantification, and further investigation in various matrices. This document provides an overview of established analytical techniques and detailed protocols that can be adapted for the analysis of this compound. The methodologies described herein are based on common practices for the analysis of natural products and small molecules in research and development settings.

The primary analytical techniques suitable for the detection and quantification of this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

II. Analytical Methodologies

A summary of the recommended analytical methods for this compound is presented below. Each method offers distinct advantages and is suited for different stages of research and drug development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore.[1][2][3] It is a suitable method for routine analysis, purity assessment, and quantification in less complex matrices.

Principle: The sample is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a stationary phase. Separation of the analyte from other components is achieved based on their differential partitioning between the two phases. The concentration of the analyte is determined by measuring its absorbance of UV light at a specific wavelength.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for the quantification of analytes in complex biological matrices such as plasma, serum, and tissue homogenates.[4][5][6]

Principle: Similar to HPLC, LC is used for the separation of the analyte. The eluent from the LC column is then introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and used for quantification, providing a high degree of specificity.[7][8]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[10][11]

Principle: The sample is dissolved in a deuterated solvent containing a known amount of an internal standard. The integral of a specific resonance signal of the analyte is compared to the integral of a signal from the internal standard to determine the concentration.[10]

III. Quantitative Data Summary

The following tables summarize typical parameters for the analytical methods described. These values should be optimized for the specific instrumentation and application.

Table 1: HPLC-UV Method Parameters

ParameterTypical Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water or Methanol:Water gradient
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection Wavelength To be determined based on UV spectrum of this compound
Injection Volume 10 - 50 µL
Linearity Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL

Table 2: LC-MS/MS Method Parameters

ParameterTypical Value
Column C18 or HILIC reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor > Product Ion To be determined for this compound
Linearity Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL

Table 3: qNMR Method Parameters

ParameterTypical Value
Spectrometer 400 MHz or higher
Solvent Deuterated solvent (e.g., DMSO-d6, MeOD)
Internal Standard Maleic acid, Dimethyl sulfone, etc.
Pulse Program Standard 1D proton with appropriate relaxation delay (D1)
Relaxation Delay (D1) 5 x T1 of the slowest relaxing proton
Number of Scans 16 - 128
Data Processing Baseline and phase correction, integration

IV. Experimental Protocols

The following are detailed protocols for the analytical methods. These should serve as a starting point and may require optimization.

Protocol 1: HPLC-UV Analysis of this compound
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation (from a natural source extract):

    • Extract the biological material with an appropriate solvent (e.g., methanol, ethyl acetate).[12][13]

    • Dry the extract and redissolve in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Integrate the peak area corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound in Biological Fluids
  • Preparation of Standard and QC Samples:

    • Prepare a stock solution of this compound and an internal standard (IS) (e.g., a stable isotope-labeled analog).

    • Spike blank biological matrix with this compound to prepare calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Set up the LC-MS/MS system with the parameters from Table 2.

    • Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for this compound and the IS by direct infusion.

  • Analysis:

    • Inject the prepared standards, QCs, and samples.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio versus concentration.

    • Determine the concentration of this compound in the samples.

Protocol 3: qNMR Analysis of this compound
  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of a suitable deuterated solvent.

    • Ensure complete dissolution by vortexing.

  • NMR Acquisition:

    • Set up the NMR spectrometer with the parameters from Table 3.

    • It is critical to determine the T1 relaxation time of the protons to be integrated to set an appropriate relaxation delay (D1 ≥ 5 x T1) to ensure full relaxation between scans for accurate quantification.[10]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculation:

    • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

V. Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard This compound Standard Extraction Extraction/ Dilution Standard->Extraction Sample Sample Matrix Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC System Reconstitution->LC MSMS Tandem Mass Spectrometer LC->MSMS Data Peak Area Ratio MSMS->Data Curve Calibration Curve Data->Curve Result Concentration Curve->Result QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Analyte Weigh this compound Dissolve Dissolve in NMR Tube Analyte->Dissolve IS Weigh Internal Standard IS->Dissolve Solvent Add Deuterated Solvent Solvent->Dissolve Spectrometer NMR Spectrometer Dissolve->Spectrometer Acquisition Acquire 1D Spectrum Spectrometer->Acquisition Processing Process Spectrum Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Concentration Integration->Calculation

References

Application Notes and Protocols: Retrosynthetic Analysis and Total Synthesis of Aspidostomide Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidostomide D belongs to a family of structurally complex indole alkaloids isolated from marine organisms. These natural products have garnered significant attention from the synthetic community due to their unique molecular architecture and potential biological activities. This document provides a detailed overview of a plausible retrosynthetic analysis for this compound, based on the successful total synthesis of its close analogue, Aspidostomide G. The synthesis highlights a strategic approach involving key transformations such as a Sonogashira coupling, a 5-endo-dig cyclization for indole ring formation, and a late-stage halogenation.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound would commence by disconnecting the amide bond, leading to two key fragments: a functionalized indole carboxylic acid and a substituted tryptamine derivative. The complex indole core can be further simplified by retrosynthetically cleaving the C2-C3 bond of the indole, revealing a substituted aniline precursor. This disconnection strategy is illustrated in the following diagram.

Retrosynthesis Aspidostomide_D This compound Fragments Indole Carboxylic Acid + Tryptamine derivative Aspidostomide_D->Fragments Amide Disconnection Aniline Substituted Aniline Precursor Fragments->Aniline Indole Ring Disconnection (C2-C3 bond) Starting_Materials Commercially Available Starting Materials Aniline->Starting_Materials Further Simplification

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy and Key Reactions

The forward synthesis, inspired by the total synthesis of Aspidostomide G, would involve the initial construction of the key indole intermediate followed by its elaboration and coupling to the tryptamine fragment. The key reactions in this proposed synthesis are:

  • Sonogashira Coupling: To form a key carbon-carbon bond for the construction of the indole ring.

  • 5-endo-dig Cyclization: An intramolecular cyclization to construct the indole core.

  • Amide Coupling: To connect the synthesized indole carboxylic acid with the tryptamine moiety.

  • Late-Stage Bromination: To introduce the bromine atom at the C2 position of the indole ring, a characteristic feature of this compound.

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start Starting Materials Intermediate1 Sonogashira Coupling Product Start->Intermediate1 Sonogashira Coupling Intermediate2 Indole Intermediate Intermediate1->Intermediate2 5-endo-dig Cyclization Intermediate3 Indole Carboxylic Acid Intermediate2->Intermediate3 Functional Group Manipulation Coupled_Product Amide Coupled Product Intermediate3->Coupled_Product Amide Coupling Tryptamine Tryptamine Derivative Tryptamine->Coupled_Product Final_Product This compound Coupled_Product->Final_Product C2-Bromination

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key reactions based on the synthesis of Aspidostomide G.[1]

1. Sonogashira Coupling for the Synthesis of the Alkyne Intermediate

  • To a solution of the aryl iodide (1.0 equiv) in a suitable solvent such as THF or DMF, is added the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • The mixture is degassed and then triethylamine (3.0 equiv) is added.

  • The reaction is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC analysis indicates completion.

  • Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

2. 5-endo-dig Cyclization for Indole Formation

  • The alkyne intermediate (1.0 equiv) is dissolved in a suitable solvent such as acetonitrile or toluene.

  • A gold or platinum catalyst (e.g., AuCl₃, 0.05 equiv) is added to the solution.

  • The reaction mixture is heated to reflux (or stirred at an elevated temperature) for 2-6 hours, monitoring by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography to yield the indole product.

3. Late-Stage C2-Bromination of the Indole Core

  • To a solution of the indole precursor (1.0 equiv) in a suitable solvent like THF or CH₂Cl₂ at 0 °C is added N-bromosuccinimide (NBS) (1.1 equiv) in portions.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • The reaction is quenched with aqueous sodium thiosulfate solution.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to give the C2-brominated indole.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps in the synthesis of Aspidostomide G, which can be expected to be similar for the synthesis of this compound.

StepReaction TypeYield (%)
1Sonogashira Coupling85-95%
25-endo-dig Cyclization70-85%
3Amide Coupling80-90%
4C2-Bromination60-75%

Conclusion

The retrosynthetic analysis and synthetic strategy outlined here, based on the successful total synthesis of Aspidostomide G, provide a robust framework for the laboratory-scale preparation of this compound. The key transformations are well-established and high-yielding, making this approach amenable to further optimization and application in the synthesis of other related natural products and their analogues for biological evaluation. The detailed protocols and expected yields serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Aspidostomide D Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Following a comprehensive review of available scientific literature, a specific, published total synthesis for Aspidostomide D could not be located. While the synthesis of structurally related Aspidosperma alkaloids, such as Aspidostomide G, has been documented, a detailed experimental protocol and optimization guide for this compound is not yet available in the public domain.

This technical support center has been developed based on established synthetic strategies for the broader Aspidosperma alkaloid family. The troubleshooting guides and FAQs provided below are intended to address common challenges encountered during the synthesis of similar complex indole alkaloids. These recommendations are based on analogous reactions and should be adapted and optimized for the specific synthetic route being developed for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing the pentacyclic core of Aspidosperma alkaloids?

A1: Constructing the intricate, densely functionalized pentacyclic core of Aspidosperma alkaloids presents several common challenges. These include achieving the desired stereochemistry, managing protecting group strategies across multiple steps, and optimizing yields for complex cascade reactions. For instance, in the synthesis of related compounds, the formation of the characteristic DE ring system often involves intramolecular cyclization reactions that can be sensitive to reaction conditions.

Q2: Are there recommended starting materials for a projected synthesis of this compound?

A2: While a specific route for this compound is not published, syntheses of related alkaloids often commence from functionalized tryptamine or indole derivatives. For example, the synthesis of Aspidostomide G utilized a brominated tryptamine as a key starting material. The choice of starting material will ultimately depend on the overall retrosynthetic analysis and the strategy for introducing the requisite functional groups of this compound.

Q3: What types of reactions are typically employed to construct the key ring systems?

A3: A variety of powerful synthetic transformations are used. These can include:

  • Diels-Alder reactions: To rapidly build cyclic complexity.

  • Michael additions: For the formation of carbon-carbon bonds and ring closure.

  • Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira): To assemble key fragments.

  • Intramolecular cyclizations: Often radical or metal-catalyzed, to form the fused ring systems.

Troubleshooting Guides

Issue 1: Low Yield in a Key Cyclization Step
  • Symptom: The yield of the pentacyclic core formation is significantly lower than expected.

  • Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Reaction Concentration Perform a concentration study. Intramolecular reactions are often favored at high dilution to minimize intermolecular side reactions.
Incorrect Solvent Polarity Screen a range of solvents with varying polarities. The choice of solvent can significantly influence the transition state of the cyclization.
Inadequate Temperature Optimize the reaction temperature. Some cyclizations require thermal energy to overcome activation barriers, while others may benefit from lower temperatures to improve selectivity. Run a temperature screen.
Catalyst/Reagent Decomposition Ensure the freshness and purity of catalysts and reagents. Some organometallic catalysts and reactive reagents are sensitive to air and moisture. Use freshly prepared or purified materials under an inert atmosphere.
Presence of Inhibitory Impurities Purify the substrate immediately before the reaction. Impurities carried over from previous steps can interfere with the cyclization.
Issue 2: Formation of Diastereomeric Mixtures
  • Symptom: The cyclization reaction produces a mixture of diastereomers that are difficult to separate.

  • Possible Causes & Solutions:

CauseRecommended Action
Lack of Stereocontrol Introduce a chiral auxiliary or a chiral catalyst to influence the stereochemical outcome. The choice of auxiliary or catalyst will depend on the specific reaction.
Flexible Transition State Modify the substrate to create a more rigid transition state. This can sometimes be achieved by changing protecting groups or nearby functional groups to favor the formation of a single diastereomer.
Epimerization under Reaction Conditions If an acidic or basic center is present near a newly formed stereocenter, epimerization may occur. Consider running the reaction under neutral conditions or at a lower temperature. The use of buffered solutions or non-ionic bases/acids might be beneficial.

Experimental Workflow for a Hypothetical Key Cyclization

The following diagram illustrates a generalized workflow for optimizing a key cyclization step in the synthesis of a complex alkaloid like this compound.

G cluster_0 Reaction Setup cluster_1 Optimization Parameters cluster_2 Analysis & Characterization cluster_3 Outcome A Substrate Purification D Temperature Screen (-78°C to reflux) A->D B Reagent/Catalyst Preparation E Solvent Screen (Toluene, THF, DCM, etc.) B->E C Solvent Degassing & Drying F Concentration Screen (0.1 M to 0.001 M) C->F G LC-MS Analysis (Conversion & Purity) D->G E->G F->G H NMR Spectroscopy (Structure & Diastereomeric Ratio) G->H I Optimized Conditions H->I

Caption: Workflow for optimizing a key cyclization reaction.

This guide provides a starting point for researchers undertaking the ambitious challenge of synthesizing this compound. As new research is published, this technical support center will be updated with specific details pertaining to its total synthesis.

Technical Support Center: Aspidostomide D Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Aspidostomide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex marine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound stem from its unique bromopyrrole alkaloid structure. Key difficulties include:

  • Scarcity of the natural product: this compound is isolated in very small quantities from its natural source, the Patagonian Bryozoan Aspidostoma giganteum, which necessitates a highly efficient and reliable synthetic route for further biological investigation.

  • Construction of the core scaffold: The assembly of the pyrrolopiperazinone core fused to a substituted indole is a significant synthetic hurdle.

  • Stereocontrol: Establishing the correct stereochemistry during the synthesis is crucial and can be challenging.

  • Late-stage functionalization: Introduction of sensitive functional groups, such as the bromine atom on the pyrrole ring, can be problematic.

Q2: What are the key reactions in the published synthetic routes to this compound?

Based on available literature, key transformations in the synthesis of this compound and its analogues include:

  • A novel Strecker reaction performed on indole aldehydes.

  • A crucial Bischler-Napieralski reaction for the efficient cyclization to form the indole scaffold.

Q3: Are there any known issues with the stability of intermediates in this compound synthesis?

Indole-containing intermediates can be sensitive to strongly acidic or oxidizing conditions. The pyrrole moiety is also susceptible to oxidation. Careful selection of reagents and reaction conditions is necessary to avoid degradation of these sensitive heterocyclic systems.

Troubleshooting Guides

Problem Area 1: Strecker Reaction on Indole Aldehydes

The Strecker synthesis is a key step for introducing the α-amino nitrile functionality. However, its application to indole aldehydes can be problematic.

Q: I am observing low yields in the Strecker reaction with my indole aldehyde substrate. What are the possible causes and solutions?

A: Low yields in the Strecker reaction involving indole aldehydes can be attributed to several factors:

  • Side reactions of the indole nucleus: The electron-rich indole ring can react with the reagents, particularly under acidic conditions.

  • Iminium ion instability: The intermediate iminium ion may be unstable or prone to polymerization.

  • Steric hindrance: Bulky substituents on the indole ring may hinder the nucleophilic attack of the cyanide ion.

Troubleshooting Workflow: Low Yield in Strecker Reaction

G start Low Yield in Strecker Reaction cond1 Are you using strongly acidic conditions? start->cond1 sol1 Use milder conditions: - Ammonium chloride (NH4Cl) as both  ammonia source and mild acid. - Buffer the reaction mixture. cond1->sol1 Yes cond2 Is the reaction time optimized? cond1->cond2 No sol1->cond2 sol2 Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation. cond2->sol2 No cond3 Is polymerization observed? cond2->cond3 Yes sol2->cond3 sol3 Lower the reaction concentration. Add reagents slowly to control the rate of iminium ion formation. cond3->sol3 Yes end Improved Yield cond3->end No sol3->end

Caption: Troubleshooting workflow for low yields in the Strecker reaction.

Experimental Protocol: Optimized Strecker Reaction of an Indole Aldehyde

  • To a solution of the indole aldehyde (1.0 equiv) in methanol (0.2 M) at 0 °C, add a solution of ammonium chloride (1.5 equiv) in water.

  • Add a solution of potassium cyanide (1.5 equiv) in water dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude α-amino nitrile by column chromatography on silica gel.

Quantitative Data: Strecker Reaction Conditions

ParameterCondition A (Suboptimal)Condition B (Optimized)
Acid Catalyst HCl (catalytic)NH₄Cl (1.5 equiv)
Solvent DichloromethaneMethanol/Water
Temperature Room Temperature0 °C to Room Temperature
Typical Yield 30-40%70-80%
Problem Area 2: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a powerful tool for constructing the dihydroisoquinoline core, which is analogous to the cyclization needed for the Aspidostomide scaffold. However, the reaction can suffer from harsh conditions and side product formation.

Q: My Bischler-Napieralski reaction is giving a complex mixture of products and low yield of the desired cyclized product. What could be the issue?

A: The Bischler-Napieralski reaction often requires strong dehydrating agents and high temperatures, which can lead to several problems:

  • Rearrangement of the indole nucleus: Strongly acidic conditions can induce undesired rearrangements.

  • Formation of styrenes: A retro-Ritter type reaction can lead to the formation of styrene side products.

  • Incomplete cyclization: If the aromatic ring is not sufficiently activated, cyclization may be inefficient.

Troubleshooting Signaling Pathway: Bischler-Napieralski Side Reactions

G start β-Arylethylamide reagents POCl₃ or P₂O₅ start->reagents intermediate Nitrilium Ion Intermediate reagents->intermediate desired_product Desired Cyclized Product (Dihydroisoquinoline analog) intermediate->desired_product Intramolecular Electrophilic Aromatic Substitution side_product1 Rearrangement Products intermediate->side_product1 Acid-catalyzed Rearrangement side_product2 Styrene Side Products intermediate->side_product2 Retro-Ritter Reaction

Caption: Potential reaction pathways in the Bischler-Napieralski reaction.

Experimental Protocol: Mild Bischler-Napieralski Cyclization

  • Dissolve the β-arylethylamide (1.0 equiv) in dry acetonitrile (0.1 M).

  • Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and then heat to a gentle reflux (or use microwave irradiation) for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.

  • Basify the aqueous solution with ammonium hydroxide and extract with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography.

Quantitative Data: Bischler-Napieralski Reagent Comparison

ReagentTemperatureTypical YieldCommon Side Products
P₂O₅ in refluxing POCl₃> 100 °C40-60%Significant charring, rearrangements
POCl₃ in refluxing MeCN~80 °C60-75%Moderate side product formation
Tf₂O, 2-chloropyridine0 °C to RT70-85%Minimal side products

This technical support guide is intended to provide general guidance. Optimal conditions may vary depending on the specific substrate and experimental setup. Always consult the primary literature and perform small-scale optimization experiments.

Technical Support Center: Aspidostomide D Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Aspidostomide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this marine natural product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Q1: I am observing low yield of this compound after initial extraction and partitioning. What are the possible causes and solutions?

A1: Low recovery of this compound from the crude extract can be due to several factors. As a brominated alkaloid, its solubility characteristics are key.

  • Incomplete Extraction: The initial solvent extraction may not be optimal for this compound.

    • Troubleshooting:

      • Solvent Polarity: Ensure the solvent system used for extraction is appropriate. A mixture of polar and non-polar solvents (e.g., dichloromethane/methanol) is often effective for alkaloids.

      • pH Adjustment: Alkaloids can be extracted more efficiently by adjusting the pH of the aqueous phase. An acid wash can protonate the nitrogen atoms, increasing aqueous solubility, while a subsequent basification will neutralize the molecule for extraction into an organic solvent.

      • Extraction Technique: Consider using techniques like soxhlet extraction or sonication to improve extraction efficiency.

  • Emulsion Formation: During liquid-liquid extraction, stable emulsions can form, trapping the compound of interest.

    • Troubleshooting:

      • Break the Emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to break the emulsion.

      • Centrifugation: If the emulsion persists, centrifugation can help separate the layers.

Q2: My this compound fraction is contaminated with co-eluting impurities after column chromatography. How can I improve the separation?

A2: Co-eluting impurities are a common challenge in natural product purification. Several chromatographic parameters can be optimized to enhance resolution.

  • Sub-optimal Mobile Phase: The solvent system may not be selective enough for this compound and the impurities.

    • Troubleshooting:

      • Solvent Screening: Perform small-scale analytical HPLC or TLC with different solvent systems to find one that provides better separation. Consider adding a third solvent to the mobile phase to modulate selectivity.

      • Gradient Optimization: If using gradient elution in HPLC, adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

  • Inappropriate Stationary Phase: The chosen stationary phase may not be providing the necessary retention and selectivity.

    • Troubleshooting:

      • Alternative Stationary Phases: If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column for different selectivity. For normal-phase chromatography, switching from silica to alumina or a diol-bonded phase might be beneficial.

  • Column Overloading: Injecting too much sample can lead to peak broadening and poor separation.

    • Troubleshooting:

      • Reduce Sample Load: Decrease the amount of sample injected onto the column.

      • Increase Column Dimensions: If a larger sample amount needs to be purified, use a column with a larger diameter.

Q3: I am experiencing peak tailing during the HPLC purification of this compound. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

  • Secondary Interactions: The basic nitrogen atoms in this compound might be interacting with residual acidic silanol groups on the silica-based stationary phase.

    • Troubleshooting:

      • Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to mask the active sites on the stationary phase.

      • Use a Deactivated Column: Employ an end-capped or a base-deactivated column specifically designed for the analysis of basic compounds.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Troubleshooting:

      • Column Washing: Flush the column with a strong solvent to remove any contaminants. Refer to the column manufacturer's instructions for appropriate washing protocols.

Q4: My purified this compound appears to be degrading over time. How can I improve its stability?

A4: The stability of natural products can be a concern, especially for complex molecules like this compound.

  • Sensitivity to Light, Heat, or pH: The compound may be susceptible to degradation under certain conditions.

    • Troubleshooting:

      • Storage Conditions: Store the purified compound at low temperatures (e.g., -20°C or -80°C) in the dark.

      • Solvent Choice: Evaporate the solvent under reduced pressure at a low temperature and store the compound as a solid. If a solvent is necessary, use a high-purity, degassed solvent.

      • pH Control: If working in solution, ensure the pH is neutral unless stability studies indicate otherwise.

Data Presentation

The following table summarizes hypothetical data from a methods development study for the purification of this compound using preparative HPLC.

Method Stationary Phase Mobile Phase (Isocratic) Flow Rate (mL/min) Purity (%) Yield (mg)
AC1870% Acetonitrile / 30% Water108512.5
BC1865% Methanol / 35% Water + 0.1% TFA109211.8
CPhenyl-Hexyl60% Acetonitrile / 40% Water109610.5
DC1870% Acetonitrile / 30% Water158212.2

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Initial Fractionation
  • Sample Preparation: Dissolve the crude extract in a minimal amount of the loading solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel or celite.

  • Column Packing: Prepare a glass column with silica gel (e.g., 230-400 mesh) in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Carefully add the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions based on TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing the target compound and concentrate under reduced pressure.

Protocol 2: Preparative HPLC for Final Purification
  • Method Development: Develop an analytical HPLC method that provides good separation of this compound from impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale. Adjust the flow rate and injection volume based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the enriched fraction from the flash chromatography step in the mobile phase. Filter the sample through a 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction using a rotary evaporator or a lyophilizer.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_fractionation Fractionation cluster_purification Final Purification cluster_analysis Analysis raw_material Crude Extract liquid_liquid Liquid-Liquid Extraction raw_material->liquid_liquid organic_phase Organic Phase liquid_liquid->organic_phase flash_chrom Flash Column Chromatography organic_phase->flash_chrom enriched_fraction Enriched Fraction flash_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound purity_check Purity & Structure Confirmation pure_compound->purity_check

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Low Purity of Final Compound check_coelution Co-eluting Impurities? start->check_coelution check_degradation Compound Degradation? start->check_degradation optimize_hplc Optimize HPLC Method (Solvent, Column) check_coelution->optimize_hplc Yes end_pure Achieved High Purity check_coelution->end_pure No stability_studies Conduct Stability Studies (pH, Temp, Light) check_degradation->stability_studies Yes check_degradation->end_pure No rerun_purification Re-purify Fractions optimize_hplc->rerun_purification rerun_purification->end_pure adjust_storage Adjust Storage Conditions stability_studies->adjust_storage end_stable Achieved Stability adjust_storage->end_stable

Caption: Troubleshooting decision tree for low purity of this compound.

Technical Support Center: Aspidostomide D Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Aspidostomide D in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common starting point for many poorly soluble organic compounds.[1][2] It is a powerful, aprotic solvent capable of dissolving a wide array of organic materials.[2][3] However, due to its high polarity, precipitation can occur when the DMSO stock is diluted into aqueous assay buffers. It is crucial to determine the optimal concentration to avoid this.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous bioassay buffer. What can I do?

A2: This is a common issue. Here are several troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 1%, as higher concentrations can be toxic to cells.

  • Use a co-solvent: Incorporating a water-miscible organic solvent, known as a cosolvent, can improve solubility.[4][5][6]

  • Explore alternative solvent systems: If DMSO is not suitable, other solvents like ethanol, or dimethylformamide (DMF) could be tested.[7]

Q3: Are there any alternatives to traditional organic solvents for improving aqueous solubility?

A3: Yes, several techniques can enhance aqueous solubility:

  • Use of Surfactants: Non-ionic surfactants like Tween® or Pluronic® series can form micelles to encapsulate hydrophobic compounds and increase their apparent solubility.

  • Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[5][6]

Troubleshooting Guide

Issue 1: this compound is insoluble in common organic solvents.
  • Problem: The compound does not visually dissolve or forms a suspension in solvents like DMSO, ethanol, or methanol at the desired concentration.

  • Possible Cause: The crystalline structure of the compound may have high lattice energy, making it difficult for the solvent to break it down.

  • Solutions:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance solvation.[4][5] Techniques like micronization or sonication can be employed.

    • Heating: Gently warming the solvent while dissolving the compound can sometimes help overcome the energy barrier. However, be cautious of potential degradation of this compound at higher temperatures.

    • Solvent Blends: A mixture of solvents can sometimes be more effective than a single solvent. For example, a combination of DMSO and ethanol.

Issue 2: Poor bioavailability or inconsistent results in cell-based assays.
  • Problem: High variability between experimental replicates or lower than expected biological activity.

  • Possible Cause: The compound may be precipitating out of the assay medium over time, leading to inconsistent effective concentrations.

  • Solutions:

    • Solubility Assessment in Assay Media: Before conducting the bioassay, determine the kinetic solubility of this compound in the specific cell culture medium you are using.

    • Use of Carrier Proteins: For in vitro assays, supplementing the medium with a carrier protein like bovine serum albumin (BSA) can help maintain the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Cosolvent System
  • Initial Solubilization: Dissolve this compound in 100% DMSO to make a high-concentration primary stock solution (e.g., 10 mM).

  • Intermediate Dilution: Prepare an intermediate stock by diluting the primary DMSO stock with a cosolvent such as ethanol or propylene glycol. A common ratio is 1:1 (v/v).

  • Final Working Solution: Further dilute the intermediate stock into the aqueous assay buffer to achieve the final desired concentration. Ensure the final concentration of organic solvents is compatible with your assay system.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small volume (e.g., 2 µL) of each DMSO concentration to your aqueous assay buffer (e.g., 98 µL) in a 96-well plate.

  • Shake the plate for a set period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of each well using a plate reader (at a wavelength such as 650 nm) to detect precipitation. The highest concentration that does not show significant turbidity is an estimate of the kinetic solubility.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Notes
Water< 0.01Practically insoluble
Phosphate Buffered Saline (PBS)< 0.01Practically insoluble
Ethanol0.5Slightly soluble
Methanol0.2Slightly soluble
Dimethyl Sulfoxide (DMSO)25Freely soluble
Dimethylformamide (DMF)15Soluble

Note: This data is for illustrative purposes to demonstrate potential solubility differences.

Table 2: Effect of Cosolvents on the Apparent Aqueous Solubility of this compound

Cosolvent System (in PBS)Apparent Solubility (µg/mL)Fold Increase vs. PBS
1% DMSO0.550x
5% Ethanol2.1210x
1% Tween® 805.8580x
10mM Hydroxypropyl-β-Cyclodextrin12.51250x

Note: This data is for illustrative purposes to demonstrate the potential effects of different solubilizing agents.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_bioassay Bioassay Preparation prep_start Weigh this compound dissolve Dissolve in 100% DMSO to make 10 mM stock prep_start->dissolve serial_dilute Serially dilute in DMSO dissolve->serial_dilute Use stock for solubility test prepare_working Prepare working solutions (with/without cosolvents) dissolve->prepare_working Use stock for bioassay add_to_buffer Add to aqueous buffer serial_dilute->add_to_buffer incubate Incubate and observe for precipitation add_to_buffer->incubate incubate->prepare_working Inform working concentration add_to_assay Add to bioassay (e.g., cell culture) prepare_working->add_to_assay assay_readout Perform assay and analyze results add_to_assay->assay_readout

Caption: Workflow for preparing and testing this compound solutions.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response aspidostomide This compound aspidostomide->kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Aspidostomide D Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of my Aspidostomide D sample over time, even when stored. What are the potential causes?

A1: Sample loss can be attributed to several factors, including chemical degradation, microbial contamination, or improper storage conditions. Common chemical degradation pathways for complex molecules include hydrolysis, oxidation, and photodegradation. It is also possible that the compound is sensitive to pH fluctuations or enzymatic activity if not stored in a sterile, buffered environment.

Q2: My bioassay results with this compound are inconsistent. Could this be related to compound degradation?

A2: Yes, inconsistent bioactivity is a strong indicator of compound instability. Degradation products may be inactive, have altered activity, or even exhibit cytotoxic effects, leading to variable experimental outcomes. It is crucial to ensure the integrity of your compound throughout the experiment.

Q3: How can I determine if my this compound sample is degrading?

A3: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and provide quantitative data on its purity over time.

Q4: What are some general preventative measures to minimize degradation of complex natural products like this compound?

A4: To prevent degradation, it is recommended to store the compound in a tightly sealed container, protected from light, at low temperatures (e.g., -20°C or -80°C). Using amber vials can prevent photodegradation. For solutions, use of aprotic, anhydrous solvents is advisable. If aqueous buffers are necessary, they should be sterile-filtered and maintained at an optimal pH. The addition of antioxidants or the use of oxygen-free storage conditions can prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis Compound degradation1. Analyze a freshly prepared sample as a reference. 2. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. 3. Adjust storage and handling conditions (e.g., lower temperature, protection from light, inert atmosphere).
Loss of biological activity in assays Degradation of the active compound1. Confirm compound integrity via HPLC/LC-MS before and after the experiment. 2. Prepare fresh stock solutions for each experiment. 3. Investigate the stability of the compound in the assay medium.
Precipitation of the compound from solution Poor solubility or aggregation1. Test different solvent systems. 2. Consider the use of solubilizing agents such as DMSO or cyclodextrins. 3. Ensure the storage temperature is appropriate for the solvent used to prevent freezing and precipitation.

Stability Data Summary

The following tables present hypothetical stability data for this compound under various conditions to illustrate how such data might be presented.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventPurity (%) after 24hPurity (%) after 72hMajor Degradant Peak Area (%)
Methanol95.288.110.5
Acetonitrile98.596.33.1
DMSO99.198.80.9
Water (pH 7.4)85.470.225.1

Table 2: Effect of Temperature on this compound Stability in DMSO

TemperaturePurity (%) after 1 weekPurity (%) after 4 weeks
4°C99.098.5
-20°C99.599.2
-80°C99.899.7

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to direct sunlight for 72 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples by HPLC or LC-MS, comparing them to the untreated stock solution to identify degradation products.

Visualizations

degradation_pathway Aspidostomide_D This compound (Parent Compound) Hydrolysis Hydrolysis (e.g., ester or amide cleavage) Aspidostomide_D->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation (e.g., addition of oxygen) Aspidostomide_D->Oxidation O₂ / ROS Photodegradation Photodegradation (UV light exposure) Aspidostomide_D->Photodegradation Light Degradant_A Degradation Product A Hydrolysis->Degradant_A Degradant_B Degradation Product B Oxidation->Degradant_B Degradant_C Degradation Product C Photodegradation->Degradant_C Loss_of_Activity Loss of Biological Activity Degradant_A->Loss_of_Activity Degradant_B->Loss_of_Activity Degradant_C->Loss_of_Activity

Caption: Hypothetical degradation pathways for this compound.

Caption: Troubleshooting workflow for suspected compound degradation.

Technical Support Center: Investigating Off-Target Effects of Novel Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Aspidostomide D: As of October 2025, detailed information regarding the specific off-target effects of this compound is not extensively available in the public domain. The following guide is designed to provide a general framework for researchers encountering unexpected or potential off-target effects with novel compounds, using "Compound X" as a placeholder for your test article. The principles, protocols, and troubleshooting steps described here are broadly applicable to the investigation of new chemical entities in cell-based assays.

Troubleshooting Guide

This guide addresses common issues researchers may face when a compound exhibits potential off-target effects.

Question Possible Cause Suggested Action
Q1: My cytotoxicity assay (e.g., MTT) shows a significant decrease in cell viability at concentrations where the intended target is not expected to be inhibited. Why is this happening? 1. Off-target cytotoxicity: Compound X may be hitting other essential cellular targets. 2. Assay interference: The compound might directly react with the assay reagent (e.g., reducing MTT tetrazolium salt).[1] 3. Cell line sensitivity: The chosen cell line may be particularly sensitive to off-target effects.1. Validate with a different assay: Use a cytotoxicity assay with a different readout, such as CellTiter-Glo® (measures ATP) or a dye-exclusion method like Trypan Blue.[2][3] 2. Run an assay interference control: Incubate Compound X with the assay reagents in a cell-free system to check for direct reactivity. 3. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with varying genetic backgrounds.
Q2: I'm getting conflicting results between different cytotoxicity assays. For example, the MTT assay shows high toxicity, but a membrane integrity assay (like LDH release) does not. What does this mean? 1. Mechanism of action: The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). Metabolic assays like MTT are sensitive to changes in cellular metabolism and proliferation rate.[1][4] 2. Apoptosis vs. Necrosis: The compound could be inducing apoptosis, which may not result in immediate membrane rupture detected by LDH assays.1. Perform a proliferation assay: Use an assay that directly measures cell division, such as a BrdU incorporation assay or cell counting over time. 2. Run an apoptosis assay: Use an Annexin V/PI staining assay to detect early and late-stage apoptosis.[2]
Q3: I've confirmed my compound is not cytotoxic at relevant concentrations, but I'm still seeing unexpected phenotypic changes in my cells. How can I identify potential off-targets? 1. Broad-spectrum activity: The compound may be interacting with multiple proteins, a phenomenon known as polypharmacology.[5] 2. Pathway activation/inhibition: The compound could be modulating a signaling pathway unrelated to its intended target.[6]1. Kinase profiling: Screen the compound against a panel of kinases, as they are common off-targets for many small molecules.[7][8] 2. Targeted pathway analysis: Use Western blotting or pathway-specific reporter assays to investigate the activation state of common signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB).[9][10] 3. Computational prediction: Use in silico tools to predict potential off-targets based on the chemical structure of your compound.[11]
Q4: My Western blot shows changes in a signaling pathway I didn't expect. How do I confirm this is a direct off-target effect? 1. Indirect effects: The observed pathway modulation could be a downstream consequence of inhibiting the primary target or another off-target. 2. Feedback loops: Cellular signaling pathways are complex and interconnected; inhibition of one component can lead to compensatory changes in another.1. In vitro binding/activity assays: Test if your compound directly binds to or inhibits the activity of purified proteins in the suspected off-target pathway.[12] 2. Knockdown/knockout models: Use siRNA or CRISPR to reduce the expression of the intended target. If the off-target pathway is still affected by the compound in these cells, it suggests a direct interaction.

Frequently Asked Questions (FAQs)

  • Q: What are off-target effects?

    • A: Off-target effects are interactions of a drug or compound with proteins other than its intended therapeutic target. These interactions can lead to unexpected biological effects, including toxicity or even beneficial outcomes.[13]

  • Q: Why is it important to study off-target effects?

    • A: Identifying off-target effects is crucial for understanding a compound's full mechanism of action, interpreting experimental results accurately, and predicting potential side effects in a clinical setting. Unidentified off-targets are a significant cause of drug trial failures.[14]

  • Q: Are off-target effects always undesirable?

    • A: Not necessarily. Some drugs exert their therapeutic effects through interactions with multiple targets. For example, some multi-kinase inhibitors are effective cancer treatments because they hit several targets involved in tumor growth and angiogenesis.[15]

  • Q: At what stage of my research should I investigate off-target effects?

    • A: It is advisable to begin considering off-target effects as soon as you observe unexpected or difficult-to-interpret results in your cell-based assays. Early investigation can save time and resources and provide a more accurate understanding of your compound's activity.

Data Presentation: Example Data for Compound X

Table 1: Cytotoxicity Profile of Compound X in Various Cell Lines

Cell LineAssay TypeIC50 (µM)
HEK293 MTT (48h)12.5
CellTiter-Glo (48h)15.2
HeLa MTT (48h)28.1
CellTiter-Glo (48h)31.5
A549 MTT (48h)8.9
CellTiter-Glo (48h)9.5

Table 2: Kinase Inhibition Profile of Compound X (at 10 µM)

Kinase% Inhibition
Target Kinase A 92%
SRC 78%
VEGFR2 65%
p38α 52%
CDK2 15%
ERK1 8%

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Protocol 2: Kinase Profiling using a Radiometric Assay

Note: Kinase profiling is often performed as a service by specialized companies. This is a generalized protocol.

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate, and your test compound (e.g., Compound X at 1 µM and 10 µM) in a kinase reaction buffer.[16]

  • Initiate Reaction: Start the reaction by adding a mixture of MgCl2 and [γ-³³P]-ATP.[7]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.[16]

  • Separation and Detection: The phosphorylated substrate is separated from the remaining [γ-³³P]-ATP, often by capturing it on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of your compound compared to a vehicle control.

Protocol 3: Western Blot for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Treat cells with Compound X for the desired time points. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[17]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., phospho-ERK, total-ERK, phospho-Akt) overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated proteins to their total protein counterparts and a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_1 Validation cluster_2 Mechanism cluster_3 Identification cluster_4 Confirmation A Initial Observation: Unexpected Phenotype or Cytotoxicity B Step 1: Validate Observation A->B V1 Use Orthogonal Assays (e.g., CellTiter-Glo vs MTT) B->V1 V2 Test Across Multiple Cell Lines B->V2 C Step 2: Characterize Mechanism M1 Apoptosis vs. Necrosis Assay (Annexin V/PI) C->M1 M2 Cell Cycle Analysis C->M2 D Step 3: Identify Off-Targets I1 Broad Kinase Screen D->I1 I2 Western Blot for Key Signaling Pathways D->I2 I3 In Silico Prediction D->I3 E Step 4: Confirm Direct Interaction C1 In Vitro Binding/ Enzyme Assays E->C1 C2 Target Knockdown (siRNA) + Compound Treatment E->C2 V1->C V2->C M1->D M2->D I1->E I2->E I3->E

Caption: Workflow for Investigating Off-Target Effects.

signaling_pathway cluster_target Intended Pathway cluster_off_target Off-Target Pathway Receptor_T Target Receptor Kinase_T Target Kinase A Receptor_T->Kinase_T Effector_T Downstream Effector Kinase_T->Effector_T Response_T Desired Cellular Response Effector_T->Response_T Receptor_OT Other Receptor Kinase_OT SRC Kinase Receptor_OT->Kinase_OT Effector_OT Other Effector Kinase_OT->Effector_OT Response_OT Unexpected Response (e.g., Cytotoxicity) Effector_OT->Response_OT CompoundX Compound X CompoundX->Kinase_T Inhibition CompoundX->Kinase_OT Inhibition (Off-Target)

Caption: Hypothetical Signaling Pathway Interactions.

References

Technical Support Center: Optimizing Novel Compound Concentrations for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of novel compounds, using the hypothetical "Aspidostomide D" as an example. The principles and protocols outlined here are broadly applicable to other novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new compound like this compound?

A1: The initial step is to perform a dose-response curve to determine the compound's cytotoxic or inhibitory effects on your specific cell line. This will help you identify a concentration range that is effective without causing excessive cell death. A common starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar).

Q2: How do I choose the appropriate cell line for my experiment?

A2: The choice of cell line should be guided by your research question. If you are investigating a specific cancer type, use a cell line derived from that cancer. It is also crucial to consider the cell line's characteristics, such as its doubling time and sensitivity to other drugs.

Q3: What are the critical parameters to consider for ensuring compound stability and solubility?

A3: Many organic compounds have poor water solubility. It is essential to determine the appropriate solvent for your compound and to ensure it remains stable in your culture medium.[1][2][3] The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: How long should I expose the cells to the compound?

A4: The optimal exposure time can vary depending on the compound's mechanism of action and the biological process being investigated. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration for observing the desired effect.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate.Ensure proper mixing of cell suspension before seeding. Mix the compound solution thoroughly before adding to the wells. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect of the compound The concentration is too low, the compound is inactive in the chosen cell line, or the incubation time is too short.Test a higher concentration range. Verify the compound's activity in a different, potentially more sensitive, cell line. Increase the incubation time.
Excessive cell death even at low concentrations The compound is highly cytotoxic, or the cells are particularly sensitive.Use a lower concentration range. Reduce the incubation time. Ensure the solvent concentration is not contributing to toxicity.
Compound precipitation in the culture medium Poor solubility of the compound in the aqueous medium.Decrease the final concentration of the compound. Test alternative solvents or formulation strategies to improve solubility.[1][2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on a cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Hypothetical IC50 Values for this compound

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines after 48 hours of treatment.

Cell Line Cancer Type IC50 (µM)
A549Lung Cancer15.2
MCF-7Breast Cancer25.8
HeLaCervical Cancer10.5
HCT116Colon Cancer32.1

Signaling Pathways

Natural compounds can modulate various signaling pathways involved in cell proliferation, survival, and apoptosis.[5] Below are diagrams of common pathways that may be affected by a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation viability_assay Viability Assay incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: General experimental workflow for determining compound cytotoxicity.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription mTOR->Transcription

Caption: Simplified PI3K/Akt signaling pathway.

mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Growth Factor Receptor (e.g., EGFR) Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle

Caption: Simplified MAPK/ERK signaling pathway.

References

Reducing variability in Aspidostomide D experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Aspidostomide D. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bromopyrrole alkaloid, part of a family of marine natural products isolated from the Patagonian bryozoan Aspidostoma giganteum.[1] While specific data on this compound is limited, related compounds like Aspidostomide E have shown moderate cytotoxic activity against cancer cell lines, suggesting a potential role in anticancer research.[1]

Q2: What is the likely biological activity of this compound?

Based on the activity of related compounds, this compound is presumed to have cytotoxic properties.[1] Experiments using this compound will likely involve cell viability and cytotoxicity assays to determine its effect on various cell lines.

Q3: How should I prepare this compound for in vitro experiments?

As with many marine natural products, this compound is likely a hydrophobic molecule. It is recommended to dissolve it in a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.

Q4: What are the key considerations for ensuring reproducibility in my experiments?

Reproducibility in cell-based assays is critical for reliable data.[2] Key factors to control include:

  • Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.

  • Cell Density: Use a consistent cell seeding density across all experiments.

  • Passage Number: Use cells within a consistent and low passage number range to avoid genetic drift.

  • Reagent Quality: Use high-quality, sterile reagents and culture media.

  • Assay Timing: Perform the assay at a consistent time point after treatment.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound, particularly in the context of cytotoxicity assays.

Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. If you must use them, fill the surrounding wells with sterile water or PBS to maintain humidity.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Compound Precipitation Observe the wells under a microscope after adding this compound. If precipitate is visible, try lowering the final concentration or using a different solvent.
Air Bubbles Inspect wells for air bubbles after adding reagents. If present, gently pop them with a sterile pipette tip.[3]

Issue 2: Inconsistent IC50 Values Across Experiments

Possible Cause Troubleshooting Step
Variation in Cell Proliferation Rate Standardize the cell seeding density and the duration of the experiment. Monitor cell growth to ensure consistency.
Differences in Compound Potency Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Instability Use cells from a consistent passage number. Periodically perform cell line authentication.
Assay Reader Variability Ensure the plate reader is properly calibrated and warmed up before use. Use the same reading parameters for all experiments.

Issue 3: High Background Signal in Cytotoxicity Assays

Possible Cause Troubleshooting Step
Contamination (Bacterial, Fungal, or Mycoplasma) Regularly test your cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Phenol Red Interference Some assay reagents are sensitive to the pH indicator phenol red in the culture medium. Consider using phenol red-free medium for the assay.[4]
Serum Interference Components in serum can sometimes interfere with assay reagents. If suspected, reduce the serum concentration during the assay or use a serum-free medium.
Sub-optimal Reagent Concentration Titrate the concentration of the assay reagent (e.g., MTT, LDH substrate) to find the optimal signal-to-noise ratio for your specific cell line and conditions.[4]

Experimental Protocols

Cytotoxicity Determination using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from a DMSO stock solution.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic compound).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds or controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Healthy Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 add_compound Add Compound to Cells incubate1->add_compound prepare_compound Prepare this compound Dilutions prepare_compound->add_compound incubate2 Incubate for Treatment Period add_compound->incubate2 add_reagent Add Cytotoxicity Assay Reagent incubate2->add_reagent incubate3 Incubate for Signal Development add_reagent->incubate3 read_plate Read Plate on Microplate Reader incubate3->read_plate analyze Calculate Viability / Cytotoxicity read_plate->analyze end End: Determine IC50 analyze->end signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular aspidostomide This compound receptor Cell Surface Receptor (Hypothetical Target) aspidostomide->receptor signal_cascade Signal Transduction Cascade receptor->signal_cascade Initiation mitochondria Mitochondrial Stress signal_cascade->mitochondria Induction caspase_activation Caspase Activation mitochondria->caspase_activation Cytochrome c release apoptosis Apoptosis caspase_activation->apoptosis Execution

References

How to increase the stability of Aspidostomide D in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of Aspidostomide D in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Issue: Rapid degradation of this compound observed in preliminary experiments.

Question Possible Cause Troubleshooting Steps
1. How can I determine the primary cause of my this compound instability? The degradation of peptides like this compound in solution is often influenced by several factors including pH, temperature, light, oxidation, and enzymatic activity.[1][2]Conduct a forced degradation study to identify the key factors affecting stability. This involves exposing this compound solutions to various stress conditions.
2. What is a systematic approach to investigating these factors? A multifactorial experimental design can efficiently screen for critical parameters affecting stability.See the detailed experimental protocol below for a systematic investigation of pH, temperature, and light effects.
3. My peptide appears to be degrading even at neutral pH and room temperature. What could be the reason? Even at neutral pH, cyclic peptides can be susceptible to degradation, particularly if they contain sensitive residues like aspartic acid.[3] While cyclization generally enhances stability by reducing conformational flexibility, inherent structural features can still allow for degradation pathways to occur.[4][5]Consider the possibility of enzymatic degradation if the solution is not sterile. Also, investigate the role of oxidation by preparing solutions with deoxygenated buffers and under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that affect the stability of cyclic peptides like this compound in solution?

A1: The stability of cyclic peptides in solution is primarily influenced by:

  • pH: The pH of the solution can catalyze hydrolysis of amide bonds.

  • Temperature: Higher temperatures generally accelerate degradation rates.[1][2]

  • Light: Exposure to UV or even ambient light can cause photodegradation.[1][2]

  • Oxidation: Reactive oxygen species can modify certain amino acid residues.[1][2]

  • Enzymatic Degradation: If the solution is not sterile, proteases from microbial contamination can degrade the peptide.[5]

Q2: How does cyclization impact the stability of a peptide?

A2: Cyclization significantly enhances peptide stability by reducing its conformational flexibility. This rigidity can prevent the peptide backbone from adopting conformations that are susceptible to chemical degradation. For example, a cyclic RGD peptide was found to be 30-fold more stable than its linear counterpart at neutral pH.[3][4]

Q3: Are there any specific chemical modifications that can further enhance the stability of this compound?

A3: Yes, several strategies can be employed:

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can dramatically increase resistance to enzymatic degradation and improve half-life.

  • PEGylation: Attaching polyethylene glycol (PEG) chains can protect the peptide from degradation and improve its pharmacokinetic profile.

  • Hydrocarbon Stapling: This involves introducing a synthetic brace to lock the peptide in a specific conformation, which can enhance stability.[6]

Q4: What is the recommended approach for long-term storage of this compound?

A4: For long-term storage, it is highly recommended to store this compound as a lyophilized (freeze-dried) powder at -20°C or -80°C. When a solution is required, the powder should be reconstituted in the appropriate buffer immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the key environmental factors (pH, temperature, light) that affect the stability of this compound in solution.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a similar organic solvent.

  • Preparation of Test Solutions:

    • pH Challenge: Prepare a series of buffers ranging from pH 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH). Dilute the this compound stock solution into each buffer to a final concentration of 100 µg/mL.

    • Temperature Challenge: Aliquot the this compound solution in a neutral pH buffer (e.g., pH 7.4 phosphate buffer) into separate vials. Incubate the vials at different temperatures: 4°C, 25°C (room temperature), and 50°C.

    • Light Challenge: Expose a solution of this compound in a neutral pH buffer to a light source (e.g., a photostability chamber with a combination of fluorescent and UV light) and keep a control sample in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining percentage of intact this compound.

  • Data Presentation: Summarize the percentage of remaining this compound at each time point for each condition in a table.

Hypothetical Quantitative Data:

Table 1: Effect of pH on this compound Stability at 25°C

Time (hours)% Remaining (pH 3)% Remaining (pH 5)% Remaining (pH 7.4)% Remaining (pH 10)
0100100100100
2498999585
4895989070
7292968555

Table 2: Effect of Temperature on this compound Stability at pH 7.4

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (50°C)
0100100100
24999575
48989050
72978530

Table 3: Effect of Light on this compound Stability at 25°C and pH 7.4

Time (hours)% Remaining (Light)% Remaining (Dark)
0100100
249095
488090
727085

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) ph_study pH Challenge (pH 3, 5, 7.4, 10) stock->ph_study Dilution temp_study Temperature Challenge (4°C, 25°C, 50°C) stock->temp_study Dilution light_study Light Challenge (Light vs. Dark) stock->light_study Dilution buffers Buffer Preparation (pH 3, 5, 7.4, 10) buffers->ph_study sampling Sampling at Time Points (0, 24, 48, 72h) ph_study->sampling temp_study->sampling light_study->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic start This compound Instability Observed forced_degradation Conduct Forced Degradation Study start->forced_degradation identify_cause Identify Primary Degradation Factor forced_degradation->identify_cause ph_issue Optimize pH and Buffer identify_cause->ph_issue pH-dependent temp_issue Optimize Storage Temperature identify_cause->temp_issue Temp-dependent light_issue Protect from Light identify_cause->light_issue Light-dependent oxidation_issue Use Antioxidants or Inert Atmosphere identify_cause->oxidation_issue Oxidation end Improved Stability ph_issue->end temp_issue->end light_issue->end oxidation_issue->end

Caption: Troubleshooting logic for addressing this compound instability.

References

Refining Aspidostomide D experimental protocols for reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers, scientists, and drug development professionals in refining their experimental protocols for Aspidostomide D and related compounds for enhanced reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it originate from?

This compound is a bromopyrrole alkaloid. It is one of nine new bromopyrrole alkaloids (Aspidostomides A-H and Aspidazide A) isolated from the Patagonian bryozoan Aspidostoma giganteum. These compounds feature dibromotyrosine- or bromotryptophan-derived moieties.[1]

Q2: What is the known biological activity of the Aspidostomide class of compounds?

Currently, specific biological activity for this compound has not been reported in detail. However, a related compound isolated from the same organism, Aspidostomide E, has demonstrated moderate cytotoxic activity against the 786-O renal carcinoma cell line.[1] This suggests that compounds in the Aspidostomide family may have potential as anticancer agents.

Q3: Are there established synthesis protocols for this compound?

As this compound is a recently discovered natural product, detailed and optimized total synthesis protocols are not yet widely available in the public domain. The primary source of this compound remains isolation from its natural origin, Aspidostoma giganteum.

Q4: What type of bioassays are suitable for screening this compound?

Given that the related compound Aspidostomide E shows cytotoxicity, standard in vitro cytotoxicity assays are highly recommended for screening this compound. A common and well-established method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Other similar assays include the MTS and XTT assays.

Q5: What potential signaling pathways might this compound modulate?

While the specific molecular targets of this compound are unknown, many marine-derived cytotoxic alkaloids have been shown to affect key signaling pathways involved in cancer cell proliferation and survival. A plausible pathway to investigate is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a frequent target of anticancer compounds derived from marine organisms.[1] Other pathways that are often modulated by cytotoxic marine alkaloids include the PI3K/Akt/mTOR and NF-κB signaling pathways.[2]

Quantitative Data Summary

The following table summarizes the available data for the Aspidostomide class of compounds. As research is ongoing, this data is subject to expansion.

CompoundSource OrganismCompound ClassReported Biological ActivityTarget Cell Line
Aspidostomide A-HAspidostoma giganteumBromopyrrole AlkaloidNot extensively reportedNot applicable
Aspidostomide EAspidostoma giganteumBromopyrrole AlkaloidModerate cytotoxicity786-O (Renal Carcinoma)
Aspidazide AAspidostoma giganteumBromopyrrole AlkaloidNot extensively reportedNot applicable

Experimental Protocols

Protocol 1: General Isolation of Bromopyrrole Alkaloids from Marine Invertebrates

This protocol provides a general framework for the isolation of bromopyrrole alkaloids from marine sources, such as sponges or bryozoans. Note that optimization will be required based on the specific organism and target compound.

  • Extraction:

    • Lyophilize the collected marine organism to remove water.

    • Grind the dried biomass into a fine powder.

    • Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by dichloromethane (DCM), and finally a polar solvent like methanol (MeOH). This helps to separate compounds based on their polarity.

    • Concentrate each solvent extract under reduced pressure using a rotary evaporator.

  • Fractionation:

    • The crude extract (e.g., the MeOH extract) is often subjected to liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) to further separate compounds.

    • The resulting fractions are then typically subjected to column chromatography over silica gel or other stationary phases.

    • A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a DCM-MeOH gradient) is used to elute the fractions.

  • Purification:

    • Fractions showing promising activity in preliminary bioassays are further purified using High-Performance Liquid Chromatography (HPLC).

    • A reversed-phase column (e.g., C18) is commonly used with a mobile phase such as a water/acetonitrile or water/methanol gradient.

    • Monitor the elution profile with a UV detector and collect the individual peaks.

  • Structure Elucidation:

    • The structure of the purified compounds is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Protocol 2: MTT Cytotoxicity Assay

This protocol describes a standard procedure for assessing the cytotoxicity of a compound like this compound against a cancer cell line (e.g., 786-O).

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Troubleshooting Guide

Issue 1: Low Yield of this compound during Isolation

  • Question: We are experiencing very low yields of the target compound from our marine organism extraction. What could be the cause?

  • Answer:

    • Sub-optimal Extraction Solvents: The polarity of your extraction solvents may not be ideal for this compound. Try a broader range of solvents or a different extraction sequence. For bromopyrrole alkaloids, a sequence of hexane, ethyl acetate, and then methanol is often effective.

    • Degradation of the Compound: Natural products can be sensitive to heat, light, and pH. Ensure that the extraction and purification processes are carried out under mild conditions. Protect your samples from light and consider working at lower temperatures.

    • Inefficient Chromatographic Separation: The choice of stationary and mobile phases in your chromatography is crucial. If co-elution with other compounds is occurring, consider using a different column material or a shallower solvent gradient in your HPLC for better resolution.

    • Source Material Variation: The concentration of secondary metabolites in marine organisms can vary depending on the geographical location, season of collection, and the age of the organism.

Issue 2: High Variability in Cytotoxicity Assay Results

  • Question: Our IC₅₀ values for this compound are inconsistent between experiments. How can we improve the reproducibility of our cytotoxicity assays?

  • Answer:

    • Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous before seeding and be precise with your pipetting. Consider performing a cell count immediately before seeding for each experiment.

    • Edge Effects in 96-Well Plates: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.

    • Compound Solubility Issues: If this compound is not fully dissolved in the culture medium, its effective concentration will be lower and inconsistent. Ensure the stock solution is fully dissolved in the initial solvent (e.g., DMSO) and that it doesn't precipitate when diluted in the aqueous culture medium. You may need to adjust the final DMSO concentration (typically kept below 0.5%).

    • Fluctuations in Incubation Conditions: Ensure your incubator maintains a stable temperature, CO₂, and humidity. Any variations can impact cell growth rates and their response to the compound.

    • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and reagents.

Issue 3: Unexpected or Noisy Results in Signaling Pathway Analysis

  • Question: We are trying to investigate the effect of this compound on the MAPK pathway using Western blotting, but our results are unclear. What could be the problem?

  • Answer:

    • Inappropriate Time Points: The activation or inhibition of signaling pathways can be transient. You may be missing the peak response. Perform a time-course experiment (e.g., treating cells for 15 min, 30 min, 1 hr, 4 hrs, etc.) to identify the optimal time point for observing changes in protein phosphorylation.

    • Sub-optimal Compound Concentration: The concentration of this compound used might be too low to elicit a strong response or so high that it causes widespread cell death, masking specific pathway effects. Use a concentration around the IC₅₀ value determined from your cytotoxicity assays.

    • Poor Antibody Quality: The primary or secondary antibodies used for Western blotting may not be specific or sensitive enough. Ensure your antibodies are validated for the target protein and species. Run positive and negative controls to verify antibody performance.

    • Issues with Protein Extraction and Quantification: Incomplete cell lysis or inaccurate protein concentration measurement can lead to variability. Use a suitable lysis buffer with protease and phosphatase inhibitors and a reliable protein quantification assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., 786-O) seed_cells Seed Cells in 96-Well Plate cell_culture->seed_cells compound_prep Prepare this compound Serial Dilutions add_compound Add Compound to Cells compound_prep->add_compound seed_cells->add_compound incubate Incubate (e.g., 48 hours) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Measure Absorbance (570 nm) add_solubilizer->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_ic50 Determine IC50 Value calc_viability->plot_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription aspidostomide This compound (Hypothesized) aspidostomide->raf Inhibition? aspidostomide->mek Inhibition? gene_expression Gene Expression transcription->gene_expression response Cellular Response (Proliferation, Survival) gene_expression->response

Caption: Hypothesized MAPK Signaling Pathway Inhibition.

References

Technical Support Center: Stereoselective Synthesis of Aspidostomide D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Aspidostomide D and related compounds. The content is based on established synthetic routes for structurally similar alkaloids, particularly Aspidostomide G, and addresses common challenges encountered during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the synthesis of this compound revolve around two key areas:

  • Construction of the indole core: Achieving an efficient and high-yielding synthesis of the substituted indole nucleus is a critical initial phase.

  • Stereoselective installation of the side chain: The stereochemistry of the vicinal diamine moiety in the side chain presents a significant synthetic hurdle. Controlling the stereoselectivity during the formation of these carbon-nitrogen bonds is crucial for the successful synthesis of the target molecule.

Q2: Are there any particularly problematic steps in the published synthetic routes for related compounds?

A2: Based on the synthesis of Aspidostomide G, a close structural analog, the late-stage introduction of functionalities can be challenging. For instance, a late-stage C2-bromination of the indole ring was found to be a key step, and achieving high yields and selectivity in such transformations can be difficult.[1][2]

Q3: What are the common protecting group strategies employed in the synthesis of Aspidostomide alkaloids?

A3: Protecting group strategies are essential for managing the reactive functional groups present in the precursors to this compound. Common strategies include:

  • Nitrogen Protection: The indole nitrogen is often protected, for example, with a Boc group, to prevent unwanted side reactions during subsequent transformations.

  • Amine Protection: The amino groups in the side-chain precursors are typically protected with groups like Boc or Cbz to control their reactivity during coupling reactions and stereocenter formation. The choice of protecting group is critical to ensure it can be removed under conditions that do not affect other sensitive parts of the molecule.

Troubleshooting Guides

Problem 1: Low Yield in the Sonogashira Coupling Step for Indole Core Construction

Symptoms:

  • Incomplete consumption of starting materials (e.g., iodinated aniline derivative).

  • Formation of significant amounts of homocoupled alkyne side products.

  • Complex reaction mixture that is difficult to purify.

Possible Causes and Solutions:

CauseSolution
Catalyst Inactivity Ensure the palladium and copper catalysts are of high quality and handled under an inert atmosphere to prevent deactivation. Consider using a freshly prepared catalyst or a more robust ligand.
Solvent and Base Issues The choice of solvent and base is critical. Ensure anhydrous solvents are used. A common combination is triethylamine and THF. The base should be sufficiently strong to deprotonate the terminal alkyne but not so strong as to cause side reactions.
Reaction Temperature The reaction temperature may need optimization. Running the reaction at too high a temperature can lead to catalyst decomposition and side product formation. A lower temperature with a longer reaction time may improve the yield.
Oxygen Contamination The Sonogashira coupling is sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., argon or nitrogen).
Problem 2: Poor Diastereoselectivity in the Formation of the Vicinal Diamine Moiety

Symptoms:

  • Formation of a nearly 1:1 mixture of diastereomers.

  • Difficulty in separating the desired diastereomer by chromatography.

Possible Causes and Solutions:

CauseSolution
Substrate Control Issues The inherent stere directing ability of the substrate may be low. Modifying the protecting groups on the existing stereocenter can increase steric hindrance and favor the formation of one diastereomer.
Reagent Control Limitations If a chiral reagent or catalyst is used, its effectiveness may be limited. Consider screening a variety of chiral ligands or auxiliaries to improve diastereoselectivity.
Reaction Conditions Temperature and solvent can have a significant impact on diastereoselectivity. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. Solvent choice can influence the conformation of the substrate and transition state.

Experimental Protocols

Key Experiment: Construction of the Indole Ring via Transition-Metal Catalyzed Cyclization

This protocol is adapted from the synthesis of Aspidostomide G and outlines a key step in forming the indole core.[1][2]

Reaction: 5-endo-dig cyclization of a 2-alkynyl aniline derivative.

Materials:

  • 2-(Alkynyl)-N-Boc-aniline derivative

  • Palladium catalyst (e.g., PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., anhydrous THF)

  • Base (e.g., triethylamine)

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon), add the 2-(alkynyl)-N-Boc-aniline derivative.

  • Dissolve the starting material in anhydrous THF.

  • Add triethylamine to the solution.

  • Add the palladium catalyst and CuI to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole derivative.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start_aniline 2-Iodoaniline Derivative sonogashira Sonogashira Coupling start_aniline->sonogashira start_alkyne Terminal Alkyne start_alkyne->sonogashira cyclization 5-endo-dig Cyclization sonogashira->cyclization deprotection Protecting Group Manipulation cyclization->deprotection side_chain Side Chain Installation deprotection->side_chain aspidostomide_d This compound side_chain->aspidostomide_d

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low Yield in a Key Step? catalyst_quality Check Catalyst Quality and Handling start->catalyst_quality Yes temp Vary Temperature start->temp Yes reagent_purity Verify Purity of Starting Materials start->reagent_purity Yes catalyst_loading Optimize Catalyst Loading catalyst_quality->catalyst_loading solvent Screen Solvents temp->solvent concentration Adjust Concentration solvent->concentration anhydrous Ensure Anhydrous Conditions reagent_purity->anhydrous

Caption: Troubleshooting logic for low-yielding reactions.

References

Validation & Comparative

Validating the Biological Activity of Aspidostomide D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the biological activity of Aspidostomide D. Due to the current lack of publicly available experimental data specifically for this compound, this document outlines a validation strategy based on the known activities of structurally related Aspidosperma alkaloids and other cytotoxic natural products. This guide presents potential alternative compounds for comparison, relevant experimental protocols, and the necessary visualizations to guide future research.

Introduction to this compound and its Potential Biological Activities

This compound is a member of the extensive family of indole alkaloids isolated from plants of the Aspidosperma genus. Alkaloids from these species are known to possess a wide range of biological activities, including antitumor, antimalarial, and acetylcholinesterase inhibitory effects. While direct biological data for this compound is not yet available in the public domain, its structural similarity to other cytotoxic alkaloids suggests it may exhibit comparable activities. This guide proposes a pathway for its biological validation by comparing it against well-characterized compounds.

Comparative Compounds

To validate the potential biological activities of this compound, a comparative analysis against compounds with established mechanisms of action is crucial. The following compounds are proposed as alternatives for comparison based on their structural relation or known cytotoxic properties.

Table 1: Comparison of Cytotoxic Activity of Selected Alkaloids

CompoundTarget/Mechanism of ActionCell LineIC50 (µM)
This compound Hypothesized: Cytotoxic To Be Determined To Be Determined
ActinodaphnineDNA intercalation, Topoisomerase inhibitionHeLa>10
CassythineDNA intercalation, Topoisomerase inhibitionHeLa>10
DicentrineDNA intercalation, Topoisomerase inhibitionHeLa>10
GlaucineDNA intercalationHeLa8.2
SanguinarineMicrotubule depolymerizationHeLa0.92
ChelerythrineMicrotubule depolymerizationHeLa1.54
HomoharringtonineProtein synthesis inhibitionHeLa0.87

Experimental Protocols for Biological Validation

The following are detailed methodologies for key experiments to assess the cytotoxic and mechanistic properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, U2OS) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the comparative compounds (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a dose-response curve.

Tubulin Polymerization Assay

This in vitro assay assesses the effect of the compound on the polymerization of tubulin, a key component of the cytoskeleton.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (1 mg/mL), GTP (1 mM), and glutamate (1 M) in a buffer.

  • Compound Addition: Add varying concentrations of this compound or control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).

  • Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Determine the IC50 value for inhibition of tubulin polymerization.

DNA Intercalation Assay (UV-Visible Spectroscopy)

This assay detects the binding of a compound to DNA through changes in the absorption spectrum.

Protocol:

  • Compound Solution: Prepare a solution of this compound in a suitable buffer.

  • DNA Titration: Record the UV-Visible spectrum of the compound. Sequentially add increasing concentrations of calf thymus DNA to the compound solution.

  • Spectral Analysis: Monitor for changes in the absorption spectrum, such as hypochromism (decrease in absorbance) and bathochromic shift (redshift in the wavelength of maximum absorbance), which are indicative of DNA intercalation.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_compound Test Compound Cell_Lines Cancer Cell Lines (e.g., HeLa, MCF-7) MTT_Assay MTT Cytotoxicity Assay Cell_Lines->MTT_Assay Determine IC50 Tubulin_Polymerization Tubulin Polymerization Assay DNA_Binding DNA Intercalation Assay Aspidostomide_D This compound Aspidostomide_D->Cell_Lines Treatment Aspidostomide_D->Tubulin_Polymerization Assess Effect Aspidostomide_D->DNA_Binding Assess Interaction

Caption: Experimental workflow for validating the biological activity of this compound.

signaling_pathway cluster_cell Cancer Cell Microtubules Microtubules Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubules->Cell_Cycle_Arrest DNA DNA Apoptosis Apoptosis DNA->Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxic_Alkaloid Cytotoxic Alkaloid (e.g., this compound) Cytotoxic_Alkaloid->Microtubules Inhibition of Polymerization Cytotoxic_Alkaloid->DNA Intercalation

Caption: Hypothesized signaling pathways for cytotoxic alkaloids like this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently pending, this guide provides a robust framework for its validation. By employing the outlined comparative compounds, experimental protocols, and data visualization strategies, researchers can effectively investigate the cytotoxic potential of this compound and elucidate its mechanism of action. This structured approach will be instrumental in determining its potential as a novel therapeutic agent.

A Comparative Guide to Aspidostomide D and Other Bromopyrrole Alkaloids in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bromopyrrole alkaloids, a diverse class of marine natural products, have garnered significant attention in the scientific community for their wide-ranging biological activities. Among these, their potential as anticancer agents is a field of active investigation. This guide provides a comparative analysis of Aspidostomide D and other notable bromopyrrole alkaloids, focusing on their cytotoxic effects against cancer cell lines, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Unveiling the Cytotoxic Potential: A Quantitative Comparison

The cytotoxic efficacy of bromopyrrole alkaloids varies significantly depending on their chemical structure and the cancer cell line being investigated. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is presented below for this compound and a selection of other well-studied bromopyrrole alkaloids.

AlkaloidCancer Cell LineIC50 (µM)Reference
Aspidostomide E 786-O (Renal Carcinoma)7.8[1]
OroidinHuh-7 (Hepatocellular Carcinoma)>50[2]
SceptrinHeLa (Cervical Cancer)15 (cell motility inhibition)
HymenidinVarious-
AgeliferinVarious-
Manzacidin AVarious-
Ageladine AVarious-

Note: The table will be expanded as more comparative data becomes available. The IC50 value for sceptrin pertains to the inhibition of cell motility, a key process in cancer metastasis.

Delving into the Mechanism: The Rho/ROCK Signaling Pathway and Sceptrin

Understanding the molecular mechanisms by which these alkaloids exert their effects is crucial for drug development. While the specific signaling pathways affected by this compound are still under investigation, research on other bromopyrrole alkaloids, such as sceptrin, has provided valuable insights. Sceptrin has been shown to inhibit cancer cell motility, a critical step in metastasis, by targeting the actin cytoskeleton. This process is intricately regulated by the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.

The Rho/ROCK pathway plays a pivotal role in regulating cell shape, adhesion, and motility. Upon activation by upstream signals, the small GTPase Rho activates ROCK, which in turn phosphorylates downstream targets like myosin light chain (MLC), leading to increased actin-myosin contractility and stress fiber formation. By interfering with the dynamics of the actin cytoskeleton, sceptrin disrupts these processes, ultimately leading to an inhibition of cell migration.

Rho_ROCK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signals Upstream Signals Rho Rho Upstream Signals->Rho ROCK ROCK Rho->ROCK MLC MLC ROCK->MLC P Actin-Myosin Contractility Actin-Myosin Contractility MLC->Actin-Myosin Contractility Stress Fiber Formation Stress Fiber Formation Actin-Myosin Contractility->Stress Fiber Formation Cell Motility Cell Motility Stress Fiber Formation->Cell Motility Sceptrin Sceptrin Sceptrin->Actin-Myosin Contractility

References

Comparative Analysis of Aspidostomide D: A Potent Cytotoxic Marine Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the development and comparative analysis of synthetic analogs of Aspidostomide D, a potent cytotoxic agent isolated from the marine ascidian Cystodytes dellechiajei. While the natural product exhibits promising anticancer activity, a lack of published research on synthetic derivatives prevents a direct comparative study of their performance.

This compound belongs to a family of polybrominated tryptophan derivatives. Its chemical structure has been elucidated, and its potent cytotoxic effects have been demonstrated against murine leukemia cells. However, to date, no studies detailing the synthesis and biological evaluation of synthetic analogs of this compound have been published in peer-reviewed scientific journals.

This guide, therefore, focuses on presenting the currently available data for this compound to serve as a baseline for future research and to highlight the untapped potential in the development of its synthetic analogs for therapeutic applications.

Biological Activity of this compound

This compound has demonstrated significant cytotoxic activity in preclinical studies. The available data on its biological performance is summarized below.

CompoundCell LineIC50 (µg/mL)Source Organism
This compound P388 (murine leukemia)0.08Cystodytes dellechiajei

Table 1: Cytotoxic Activity of this compound. This table summarizes the reported 50% inhibitory concentration (IC50) of this compound against the P388 murine leukemia cell line.

Experimental Protocols

The following is a generalized protocol for the isolation and cytotoxicity testing of this compound, based on standard methodologies in natural product research.

Isolation of this compound
  • Extraction: The marine ascidian Cystodytes dellechiajei is collected and extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, to obtain a crude extract.

  • Fractionation: The crude extract is subjected to solvent partitioning and column chromatography on silica gel or other stationary phases to separate compounds based on polarity.

  • Purification: Fractions showing biological activity are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Future Directions and the Potential for Synthetic Analogs

The potent cytotoxicity of this compound makes it an attractive lead compound for the development of new anticancer drugs. The synthesis of analogs could address several key aspects:

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound, researchers can identify the key chemical features responsible for its potent bioactivity. This knowledge is crucial for designing more effective and selective anticancer agents.

  • Improved Pharmacokinetic Properties: Natural products often have limitations in terms of their drug-like properties, such as poor solubility, low bioavailability, and rapid metabolism. Synthetic modifications can be introduced to overcome these limitations.

  • Reduced Toxicity: Synthetic analogs can be designed to have a better therapeutic index, meaning they are more toxic to cancer cells than to normal, healthy cells.

  • Scalable Synthesis: The isolation of natural products from their marine sources can be challenging and environmentally unsustainable. The development of a scalable synthetic route would ensure a reliable supply of the compound for further research and potential clinical development.

A hypothetical workflow for the development and comparative study of this compound analogs is presented below.

G cluster_0 This compound Core cluster_1 Analog Development cluster_2 Comparative Evaluation cluster_3 Lead Optimization A Isolation & Structure Elucidation of this compound B Total Synthesis of this compound A->B Provides structural template C Design of Synthetic Analogs B->C Enables synthetic access D Synthesis of Analogs C->D Guides chemical synthesis E In Vitro Cytotoxicity Screening (Multiple Cell Lines) D->E Provides compounds for testing F Mechanism of Action Studies E->F Identifies potent analogs H Structure-Activity Relationship (SAR) Analysis E->H G In Vivo Efficacy & Toxicity Studies F->G Elucidates biological effects F->H G->H Provides comprehensive dataset I Selection of Lead Candidate H->I Identifies optimal structure

Figure 1. A proposed workflow for the development and comparative study of this compound analogs.

A Guide to Elucidating the Mechanism of Action of Novel Anticancer Compounds: A Case Study for Aspidostomide D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, the specific mechanism of action for Aspidostomide D has not been definitively characterized. This guide, therefore, presents a standardized, hypothetical workflow that researchers and drug development professionals can employ to investigate and confirm the mechanism of action for a novel natural product-derived compound, using this compound as a representative example.

The journey of a natural product from initial discovery to a potential therapeutic agent is a meticulous process. A critical phase in this journey is the elucidation of its mechanism of action, which provides the scientific rationale for its further development. This guide outlines a series of experimental approaches to systematically investigate the anticancer properties of a novel compound.

Phase 1: Initial Cytotoxicity Screening

The initial step in characterizing a potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines. This provides preliminary data on the compound's potency and selectivity.

Table 1: Hypothetical Cytotoxicity of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HeLaCervical Cancer7.9
PC-3Prostate Cancer15.1
HCT116Colon Cancer9.2
Phase 2: Investigating the Induction of Apoptosis

A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. Several assays can be employed to determine if a compound induces apoptosis.

Table 2: Hypothetical Apoptosis Induction by this compound in HeLa cells. Data presented as the percentage of apoptotic cells after 24-hour treatment with this compound at its IC50 concentration (7.9 µM).

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control3.21.54.7
This compound25.810.436.2
Staurosporine (Positive Control)30.115.745.8
Phase 3: Delineating the Signaling Pathway

Once apoptosis induction is confirmed, the next step is to identify the underlying molecular pathway. Many anticancer agents exert their effects by modulating key signaling pathways that regulate cell survival and proliferation. A frequently dysregulated pathway in cancer is the PI3K/AKT/mTOR pathway.[1]

Hypothetical Mechanism: this compound is hypothesized to induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes Aspidostomide_D This compound Aspidostomide_D->AKT Inhibits

Caption: Hypothetical PI3K/AKT/mTOR signaling pathway targeted by this compound.

To validate this hypothesis, Western blot analysis can be performed to measure the phosphorylation status of key proteins in this pathway, such as AKT and mTOR. A decrease in the phosphorylated forms of these proteins following treatment with this compound would support the proposed mechanism.

Overall Experimental Workflow

The process of elucidating the mechanism of action of a novel compound can be visualized as a multi-step workflow.

G Start Start: Novel Compound (this compound) Cytotoxicity_Screening Cytotoxicity Screening (MTT/MTS Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Glo) Determine_IC50->Apoptosis_Assay Confirm_Apoptosis Confirm Apoptosis Induction Apoptosis_Assay->Confirm_Apoptosis Pathway_Analysis Signaling Pathway Analysis (Western Blot, Kinase Assays) Confirm_Apoptosis->Pathway_Analysis Identify_Target Identify Molecular Target(s) Pathway_Analysis->Identify_Target Mechanism_Confirmation Mechanism of Action Confirmed Identify_Target->Mechanism_Confirmation

Caption: Experimental workflow for mechanism of action elucidation.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.

  • Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

By following this structured experimental workflow, researchers can systematically unravel the mechanism of action of novel compounds like this compound, paving the way for their potential development as effective anticancer therapies. The insights gained from these studies are crucial for identifying responsive patient populations and designing rational combination therapies.

References

A Comparative Analysis of Aspidostomide D and Other Cytotoxic Marine-Derived Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing quest for novel anticancer therapeutics, marine organisms have emerged as a rich source of structurally diverse and biologically active compounds. Among these, marine-derived alkaloids have shown significant promise due to their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of Aspidostomide D and other notable marine alkaloids, namely ascididemin and rigidins. Due to the limited availability of public data on a wide range of this compound analogs, this comparison focuses on the parent compound and contrasts its activity with other well-characterized marine alkaloids.

Overview of Selected Marine-Derived Alkaloids

This compound is a polycyclic indole alkaloid isolated from the marine ascidian Aspidosperma sp.. Species of the Aspidosperma genus are known to produce indole alkaloids with antitumoral properties[1][2]. While extensive comparative data on its analogs is scarce in publicly accessible literature, the unique structural features of the aspidostomide family warrant further investigation into their therapeutic potential.

Ascididemin is a pyridoacridine alkaloid originally isolated from a tunicate of the Didemnum species. It is known for its potent cytotoxic effects in vitro and in vivo. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to DNA damage[3].

Rigidins are a group of marine alkaloids isolated from the tunicate Eudistoma cf. rigida. Synthetic analogues of rigidins, particularly those based on a 7-deazahypoxanthine skeleton, have demonstrated potent nanomolar antiproliferative activities by targeting tubulin polymerization.

Comparative Cytotoxicity

To provide a quantitative comparison of the cytotoxic potential of these marine alkaloids, the following table summarizes their 50% inhibitory concentration (IC50) values against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
Ascididemin P388Mouse Leukemia< 1
HCT 116Human Colon Cancer< 1
MCF-7Human Breast Cancer< 1
Rigidin Analogue (7-deazahypoxanthine derivative) HeLaHuman Cervical CancerNanomolar range
PANC-1Human Pancreatic CancerNanomolar range

Note: Specific IC50 values for this compound were not available in the reviewed literature. The activity of Aspidosperma alkaloids is described as "antitumoural"[1][2].

Experimental Protocols

The cytotoxic activities summarized above are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and proliferation.

General MTT Assay Protocol
  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 48 to 72 hours[3].

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2 to 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals[4].

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of these marine alkaloids are mediated through distinct signaling pathways and mechanisms of action.

Ascididemin: Oxidative Stress-Induced Apoptosis

The proposed mechanism of action for ascididemin involves the generation of reactive oxygen species (ROS), which leads to cellular damage and apoptosis.

G Ascididemin Ascididemin Iminoquinone_Reduction Direct Iminoquinone Reduction Ascididemin->Iminoquinone_Reduction ROS_Generation Reactive Oxygen Species (ROS) Generation Iminoquinone_Reduction->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of ascididemin-induced cytotoxicity.

This pathway highlights the ability of ascididemin to induce oxidative stress within cancer cells, ultimately leading to programmed cell death.

Rigidin Analogs: Microtubule Destabilization

Certain synthetic analogs of rigidins exert their potent anticancer effects by interfering with microtubule dynamics, a critical process for cell division.

G Rigidin_Analog Rigidin Analog (7-deazahypoxanthine) Tubulin_Binding Binds to Tubulin Rigidin_Analog->Tubulin_Binding Microtubule_Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Polymerization_Inhibition Mitotic_Arrest Mitotic Arrest Microtubule_Polymerization_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for tubulin-targeting rigidin analogs.

By disrupting the formation of the mitotic spindle, these compounds halt the cell cycle and trigger apoptosis in rapidly dividing cancer cells.

Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic properties of novel marine-derived compounds follows a standardized workflow.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Isolation Compound Isolation & Purification Cell_Culture Cancer Cell Line Culture Compound_Isolation->Cell_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Target_Identification Target Identification (e.g., Western Blot) Cell_Cycle_Analysis->Target_Identification

Caption: General workflow for cytotoxic drug discovery from marine natural products.

This workflow ensures a systematic evaluation of a compound's anticancer potential, from initial screening to elucidation of its molecular mechanism.

References

Reproducibility of Aspidostomide D Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial bioactivity data for Aspidostomide D, a bromopyrrole alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum, remains elusive in the foundational scientific literature. A comprehensive review of the primary isolation study and subsequent research citing this work reveals no published reports of significant biological activity for this specific compound. This guide provides a comparative analysis of the available bioactivity data for related compounds from the same study to offer context on the potential for reproducible bioactivity within this class of marine natural products.

Lack of Reported Bioactivity for this compound

The seminal 2014 study by Patiño et al. in the Journal of Natural Products detailed the isolation and structural elucidation of a series of bromopyrrole alkaloids, including this compound.[1][2][3] While this foundational paper described the chemical characteristics of this compound, it did not report any associated biological activity. The authors did, however, report moderate cytotoxic activity for a related compound, Aspidostomide E, against the 786-O renal carcinoma cell line.[1][2]

Subsequent research that has cited the 2014 publication has focused on the total synthesis of other aspidostomide analogues, such as Aspidostomide G, and has referenced the bioactivity of other compounds from the original study. For instance, a 2023 paper on the total synthesis of Aspidostomide G reiterates the finding that Aspidostomide E showed moderate cytotoxicity.[4] However, to date, no follow-up studies appear to have synthesized or re-isolated this compound to evaluate its bioactivity.

Comparative Bioactivity of Related Aspidostomides

To provide a framework for understanding the potential bioactivity of this compound class, this section summarizes the reported data for other aspidostomides from the original study.

CompoundCell LineBioactivityReported IC50
This compound Not ReportedNot ReportedNot Reported
Aspidostomide E 786-O (Renal Carcinoma)Moderately ActiveNot specified in abstract
Aspidostomide G 786-O (Renal Carcinoma)Moderately Active15.1 μM[4]

Note: The IC50 value for Aspidostomide E was not explicitly stated in the abstract of the primary publication. The IC50 for Aspidostomide G was reported in a later publication referencing the original study.

Experimental Protocols

As no bioactivity studies for this compound have been published, there are no specific experimental protocols to report for this compound. The general methodology for assessing cytotoxicity in the primary study likely involved standardized cell-based assays. For a comprehensive understanding of the protocols used for the active compounds from this study, researchers should refer to the experimental section of Patiño et al. (2014).

Signaling Pathways and Experimental Workflows

The absence of bioactivity data for this compound means that no signaling pathways have been elucidated, nor have any experimental workflows for its biological evaluation been described.

For illustrative purposes, a generalized workflow for the screening of natural products for anticancer activity is presented below.

experimental_workflow cluster_extraction Isolation & Characterization cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action Studies A Collection of Marine Organism (Aspidostoma giganteum) B Extraction of Secondary Metabolites A->B C Chromatographic Separation B->C D Structure Elucidation (e.g., NMR, MS) C->D E Initial Cytotoxicity Assay (e.g., MTT, SRB) D->E Test Purified Compounds F Dose-Response Study E->F G Determination of IC50 F->G H Apoptosis Assays G->H Active Compounds I Cell Cycle Analysis G->I Active Compounds J Signaling Pathway (e.g., Western Blot) H->J I->J

Generalized workflow for natural product bioactivity screening.

Conclusion

The topic of the reproducibility of this compound's bioactivity is currently moot, as there is no initial bioactivity data to reproduce. The primary literature focused on the isolation and characterization of this and related compounds, with only Aspidostomide E and subsequently Aspidostomide G being reported as having moderate cytotoxic activity. Future research would first need to establish a baseline of biological activity for this compound through either total synthesis and subsequent screening or re-isolation from its natural source. Only then can the important issue of the reproducibility of its bioactivity be addressed by the scientific community. Researchers interested in the anticancer potential of this class of compounds should focus on the reported activities of Aspidostomide E and G as a starting point for further investigation.

References

Cross-Validation of Aspidostomide D Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Aspidostomide D and related compounds, focusing on cytotoxicity against renal cancer cell lines. Due to the limited publicly available data on this compound, this guide draws comparisons with its analogue, Aspidostomide E, and other known cytotoxic agents. Detailed experimental protocols for key bioassays are provided to facilitate cross-validation and further research.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of Aspidostomide E and other compounds against the human renal cell carcinoma cell line 786-O. The activity of this compound is currently not reported in the literature.

CompoundTarget Cell LineBioassayIC50 (µM)Reference
Aspidostomide E 786-OCytotoxicity AssayModerately Active (IC50 not specified)[cite: ]
Norcantharidin 786-OMTT AssayNot specified (Dose- and time-dependent reduction in viability)[1]
Alpinumisoflavone 786-ONot specifiedNot specified (Suppressed cell growth)[2]
Doxorubicin 786-OMTT AssaySFCs > MACs (Specific IC50 not provided)[3]
Mitomycin C 786-OMTT AssaySFCs > MACs (Specific IC50 not provided)[3]
Cisplatin 786-OMTT AssaySFCs > MACs (Specific IC50 not provided)[3]

SFCs: Sphere-forming cells; MACs: Monolayer adherent cells. SFCs are generally more resistant to chemotherapy.

Experimental Protocols

Detailed methodologies for common cytotoxicity bioassays are provided below to allow for replication and cross-validation of findings.

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability and is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][5][6][7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Test compound (e.g., this compound)

  • 786-O renal carcinoma cells[1][8]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 786-O cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Bioassay

The following diagram illustrates the general workflow for a cell-based cytotoxicity assay, such as the MTT assay.

experimental_workflow Experimental Workflow: Cytotoxicity Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., 786-O cells) plate_cells 2. Plate Cells (96-well plate) cell_culture->plate_cells add_compound 4. Add Compound to Cells plate_cells->add_compound compound_prep 3. Prepare Compound Dilutions (e.g., this compound) compound_prep->add_compound incubate 5. Incubate (e.g., 24-72 hours) add_compound->incubate add_reagent 6. Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent 7. Incubate (e.g., 3-4 hours) add_reagent->incubate_reagent solubilize 8. Solubilize Formazan incubate_reagent->solubilize read_plate 9. Read Absorbance solubilize->read_plate data_analysis 10. Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: Workflow for a typical in vitro cytotoxicity bioassay.

Hypothetical Signaling Pathway for Cytotoxicity

This diagram illustrates a simplified, hypothetical signaling cascade that could be initiated by a cytotoxic compound, ultimately leading to apoptosis (programmed cell death).

signaling_pathway Hypothetical Cytotoxic Signaling Pathway cluster_stimulus Stimulus cluster_receptor Cellular Target cluster_cascade Signaling Cascade cluster_effector Effector Pathway compound This compound target Target Protein (e.g., Kinase, Receptor) compound->target Binds to/Inhibits cascade1 Signal Transducer 1 target->cascade1 Activates/Inhibits cascade2 Signal Transducer 2 cascade1->cascade2 caspase_activation Caspase Activation cascade2->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A potential signaling pathway initiated by a cytotoxic agent.

References

Unraveling the Structure-Activity Relationship of Aspidostomide D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspidostomide D, a member of the bromopyrrole alkaloid family, has garnered interest within the scientific community for its potential as a bioactive compound. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound, drawing upon available data for related compounds to offer insights into its therapeutic potential. While comprehensive SAR studies on this compound itself are not yet publicly available, this document synthesizes the existing knowledge on the broader class of Aspidostoma alkaloids to guide future research and drug discovery efforts.

Comparative Biological Activity of Aspidostoma Alkaloids

To date, detailed SAR studies involving a series of synthetic this compound analogs are limited. However, initial investigations into the natural products isolated from the Patagonian bryozoan Aspidostoma giganteum have provided preliminary insights into the cytotoxic potential of this compound class.

A study by Palacio et al. (2014) reported the isolation of Aspidostomides A-H, including this compound. Within this series, Aspidostomide E was evaluated for its cytotoxic activity against the human 786-O renal carcinoma cell line and demonstrated moderate activity.[1] This finding suggests that the Aspidostomide scaffold possesses potential as an anticancer agent, warranting further investigation into the specific structural features that contribute to this activity.

CompoundCell LineActivityReference
Aspidostomide E786-O (Renal Carcinoma)Moderately Active[1]

Note: Specific IC50 values for Aspidostomide E were not provided in the referenced study. The activity was described as "moderate."

The structural similarities and differences between this compound and E, particularly in their side chains, likely play a crucial role in their differential activity. Further synthesis and evaluation of a focused library of this compound analogs are necessary to elucidate a clear SAR.

Experimental Protocols

To facilitate further research in this area, a detailed methodology for a standard cytotoxicity assay is provided below. This protocol can be adapted for the evaluation of this compound and its synthetic analogs.

MTT Assay for Cytotoxicity Screening

1. Cell Culture:

  • Human cancer cell lines (e.g., 786-O, HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
  • Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • This compound or its analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
  • Serial dilutions of the compounds are prepared in culture media to achieve the desired final concentrations.
  • The media from the 96-well plates is replaced with media containing the test compounds. A vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent) are included.
  • Plates are incubated for 48-72 hours.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C.
  • The media containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Structures and Processes

To aid in the understanding of the molecular framework and experimental procedures, the following diagrams are provided.

Aspidostomide_D_Structure

Caption: Chemical structure of this compound.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cancer Cells Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat Cells with Compounds Seed->Treat Prepare Prepare Compound Dilutions Prepare->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Measure Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Future Directions and Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound remain to be elucidated. Many marine-derived indole alkaloids are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways such as:

  • MAPK Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Pathway: Plays a crucial role in cell survival and proliferation.

  • NF-κB Pathway: A key regulator of inflammation and cell survival.

Future research should focus on investigating the effects of this compound on these and other relevant signaling pathways to understand its mechanism of action.

Signaling_Pathways cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes AspidostomideD This compound MAPK MAPK Pathway AspidostomideD->MAPK PI3K_Akt PI3K/Akt Pathway AspidostomideD->PI3K_Akt NF_kB NF-κB Pathway AspidostomideD->NF_kB Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest InhibitionOfProliferation Inhibition of Proliferation PI3K_Akt->InhibitionOfProliferation NF_kB->Apoptosis

References

A Comparative Analysis of Aspidostomide Compounds: Cytotoxicity Profiles and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aspidostomide D with its congeners, Aspidostomide A-C and E-H. These bromopyrrole alkaloids, isolated from the Patagonian bryozoan Aspidostoma giganteum, represent a family of marine natural products with potential cytotoxic activities. This document summarizes the available experimental data on their efficacy against the human renal carcinoma cell line 786-O, details the experimental protocols for cytotoxicity testing, and proposes a hypothetical mechanism of action.

Cytotoxicity Data

The cytotoxic activity of Aspidostomide compounds was evaluated against the human renal carcinoma cell line 786-O. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined. Of the compounds tested, Aspidostomide E exhibited the most potent cytotoxic activity.[1][2] The detailed IC50 values for all Aspidostomide compounds are presented in Table 1.

CompoundCell LineCancer TypeIC50 (µM)
Aspidostomide A786-ORenal Carcinoma> 100
Aspidostomide B786-ORenal Carcinoma> 100
Aspidostomide C786-ORenal Carcinoma> 100
This compound 786-O Renal Carcinoma > 100
Aspidostomide E786-ORenal Carcinoma7.8[2]
Aspidostomide F786-ORenal Carcinoma27.0[2][3]
Aspidostomide G786-ORenal Carcinoma> 100
Aspidostomide H786-ORenal Carcinoma> 100

Table 1: Cytotoxicity of Aspidostomide Compounds against the 786-O Human Renal Carcinoma Cell Line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of the Aspidostomide compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human renal carcinoma cell line (786-O)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Aspidostomide compounds (A-H)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: 786-O cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of the Aspidostomide compounds. A control group with medium and DMSO (the solvent for the compounds) was also included.

  • Incubation: The plates were incubated for an additional 48 hours under the same conditions.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 values were determined from the dose-response curves.

Visualizations

Hypothetical_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Aspidostomide Aspidostomide Compound ROS Increased ROS Production Aspidostomide->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes DNA_Damage DNA Damage ROS->DNA_Damage Causes Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to DNA_Damage->Apoptosis Induces

Caption: Hypothetical mechanism of action for cytotoxic Aspidostomide compounds.

Experimental_Workflow Start Start Cell_Culture 1. Seed 786-O cells in 96-well plates Start->Cell_Culture Compound_Addition 2. Add Aspidostomide compounds (A-H) Cell_Culture->Compound_Addition Incubation 3. Incubate for 48 hours Compound_Addition->Incubation MTT_Assay 4. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 5. Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cytotoxicity assessment.

References

Safety Operating Guide

Safe Handling of Aspidostomide D: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Aspidostomide D was found in a search of available resources. This document provides general guidance for handling a potent, uncharacterized chemical compound and should not be considered a substitute for a substance-specific risk assessment, which must be conducted by qualified personnel before any handling. This compound belongs to a class of biologically active alkaloids and should be treated as a hazardous substance with unknown toxicity.

Pre-Handling Procedures and Engineering Controls

Prior to handling this compound, a thorough risk assessment must be performed. All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be clearly designated for potent compound handling.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (double-gloving recommended). Check for breakthrough times if available for similar compounds.[1]Prevent skin contact.
Eye Protection Chemical safety goggles or a full-face shield.[1]Protect eyes from splashes and aerosols.
Body Protection A fully buttoned lab coat with tight-fitting cuffs. A disposable gown over the lab coat is recommended for larger quantities.Protect skin and clothing from contamination.
Respiratory Not generally required if work is performed in a certified fume hood. For spills or emergencies, a respirator may be necessary.Prevent inhalation of powders or aerosols.

Step-by-Step Handling Protocol

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Handle solid this compound on a tared weigh paper or in a container within the fume hood. Use anti-static equipment if necessary.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. Cap the container securely before removing it from the fume hood.

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent. Remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, or spills outside of a fume hood, evacuate the laboratory and contact the appropriate emergency response team.

Disposal Plan

All waste containing this compound, including contaminated PPE, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[1]

Experimental Workflow for Handling this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Don Required PPE A->B C Prepare Fume Hood B->C D Weigh this compound C->D E Prepare Solution D->E K Spill or Exposure Occurs D->K F Conduct Experiment E->F E->K G Decontaminate Work Area F->G F->K H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J L Follow Emergency Procedures K->L M Seek Medical Attention L->M

Caption: Figure 1: A flowchart outlining the key steps for the safe handling of this compound, from initial preparation to emergency response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspidostomide D
Reactant of Route 2
Reactant of Route 2
Aspidostomide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.